molecular formula C46H59N7O8S B8103581 TD-165

TD-165

Cat. No.: B8103581
M. Wt: 870.1 g/mol
InChI Key: KSXVXTSIDVRZBR-IINAPWRYSA-N
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Description

TD-165 is a useful research compound. Its molecular formula is C46H59N7O8S and its molecular weight is 870.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N7O8S/c1-28-39(62-27-49-28)30-19-17-29(18-20-30)25-48-41(57)35-24-31(54)26-52(35)45(61)40(46(2,3)4)50-36(55)16-11-9-7-5-6-8-10-12-23-47-33-15-13-14-32-38(33)44(60)53(43(32)59)34-21-22-37(56)51-42(34)58/h13-15,17-20,27,31,34-35,40,47,54H,5-12,16,21-26H2,1-4H3,(H,48,57)(H,50,55)(H,51,56,58)/t31-,34?,35+,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVXTSIDVRZBR-IINAPWRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of TD-165: A Heterobifunctional Degrader Targeting Cereblon

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TD-165 is a potent and specific heterobifunctional small molecule degrader that targets cereblon (CRBN), a substrate receptor of the Cullin-4A E3 ubiquitin ligase complex (CRL4^CRBN^). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of CRBN to the von Hippel-Landau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling consequences, and detailed experimental protocols for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a chimeric molecule composed of three key components: a ligand that binds to CRBN, a ligand that binds to VHL, and a linker that connects these two moieties. This design allows this compound to act as a molecular bridge, bringing CRBN into close proximity with the VHL E3 ligase complex.[1][2]

The induced proximity facilitates the transfer of ubiquitin from the VHL E3 ligase complex to CRBN. Poly-ubiquitinated CRBN is then recognized and degraded by the 26S proteasome, effectively reducing cellular levels of the CRBN protein. The catalytic nature of this process allows sub-stoichiometric amounts of this compound to induce the degradation of a significant amount of CRBN.

TD165_Mechanism This compound induces the proximity of CRBN to the VHL E3 ligase, leading to CRBN ubiquitination and proteasomal degradation. cluster_TD165 This compound cluster_CRBN CRL4-CRBN Complex cluster_VHL VHL E3 Ligase Complex cluster_UPS Ubiquitin-Proteasome System TD165 This compound CRBN_ligand CRBN Ligand Linker Linker VHL_ligand VHL Ligand CRBN CRBN CRBN_ligand->CRBN VHL VHL VHL_ligand->VHL Binds DDB1 DDB1 CRBN->DDB1 Ub Ubiquitin CRBN->Ub Poly-ubiquitination CUL4A CUL4A RBX1 RBX1 CUL4A->RBX1 DDB1->CUL4A ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 ElonginC->CUL2 RBX1_vhl RBX1 CUL2->RBX1_vhl Proteasome 26S Proteasome Ub->Proteasome Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The degradation efficiency of this compound has been quantified in HEK293T cells. The following table summarizes the key parameters.

ParameterValueCell LineIncubation TimeReference
DC50 20.4 nMHEK293T24 hours[1]
Dmax 99.6%HEK293T24 hours[1]

DC50 : The concentration of the degrader required to induce 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.

Signaling Pathways

Cereblon is a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which is involved in the degradation of a variety of substrate proteins, thereby regulating numerous cellular processes. By degrading CRBN, this compound can indirectly affect these downstream pathways. Known substrates of the CRL4^CRBN^ complex include transcription factors, signaling molecules, and proteins involved in cell cycle regulation. For instance, the degradation of CRBN has been shown to affect the stability of AMPKγ.

CRBN_Signaling_Pathway CRBN, as a substrate receptor of the CRL4 E3 ligase, targets various proteins for degradation, impacting multiple cellular pathways. cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_substrates Substrates cluster_downstream Downstream Cellular Processes CRBN CRBN DDB1 DDB1 CRBN->DDB1 IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 Degrades IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 Degrades CK1a Casein Kinase 1α CRBN->CK1a Degrades GSPT1 GSPT1 CRBN->GSPT1 Degrades SALL4 SALL4 CRBN->SALL4 Degrades AMPKg AMPKγ CRBN->AMPKg Degrades CUL4A CUL4A RBX1 RBX1 CUL4A->RBX1 DDB1->CUL4A ImmuneMod Immunomodulation IKZF1->ImmuneMod IKZF3->ImmuneMod CellCycle Cell Cycle Regulation CK1a->CellCycle GSPT1->CellCycle Transcription Transcriptional Regulation SALL4->Transcription Metabolism Metabolic Regulation AMPKg->Metabolism

Figure 2: Simplified signaling network of the CRL4-CRBN complex.

Experimental Protocols

Western Blot Analysis of CRBN Degradation

This protocol details the methodology to quantify the degradation of endogenous CRBN in cultured cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a serial dilution from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

2. Cell Lysis:

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95°C for 5 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against CRBN (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the CRBN band intensity to a loading control (e.g., β-actin or GAPDH).

  • Calculate the percentage of CRBN degradation for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of degradation against the log concentration of this compound to determine the DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with this compound (various concentrations) and vehicle control start->treatment lysis Lyse cells and collect protein extract treatment->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (anti-CRBN) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL and image secondary_ab->detection analysis Analyze band intensities and calculate DC50/Dmax detection->analysis end_node End: Quantified CRBN Degradation analysis->end_node

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

This compound represents a powerful chemical probe for studying the biology of cereblon. Its mechanism of action, centered on the induced degradation of CRBN via the VHL E3 ligase, provides a rapid and efficient means to deplete cellular CRBN levels. This in-depth guide offers the foundational knowledge and experimental framework necessary for researchers to effectively utilize and further investigate the properties and applications of this compound. The provided protocols and pathway diagrams serve as a valuable resource for the design and interpretation of experiments aimed at elucidating the multifaceted roles of cereblon in health and disease.

References

TD-165: A Technical Overview of a Cereblon (CRBN) Degrader with an Examination of its Putative Role as a Cav1.2 Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of TD-165, a widely recognized PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cereblon (CRBN). While the user's query specified this compound as a Cav1.2 degrader, a thorough review of the available scientific literature and supplier data indicates that the primary and well-characterized target of this compound is CRBN. This document will first detail the established mechanism and properties of this compound as a CRBN degrader, and then address the topic of Cav1.2 degradation by exploring the current landscape and challenges in the targeted degradation of ion channels.

This compound as a Cereblon (CRBN) Degrader

This compound is a heterobifunctional molecule that operates through the PROTAC mechanism. It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), a linker, and another ligand that recruits a neosubstrate for degradation. In the case of this compound, it is designed to induce the degradation of CRBN itself.

Mechanism of Action

The mechanism of action for this compound as a CRBN degrader follows the canonical PROTAC pathway. The molecule simultaneously binds to CRBN and another E3 ligase, von Hippel-Lindau (VHL), bringing them into close proximity. This induced proximity facilitates the ubiquitination of CRBN by the VHL E3 ligase complex, marking it for degradation by the 26S proteasome.

TD165_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation This compound This compound CRBN CRBN This compound->CRBN Binds VHL VHL This compound->VHL Binds Ub Ub CRBN->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_CRBN Degraded CRBN Proteasome->Degraded_CRBN Degradation

Caption: Mechanism of this compound-mediated CRBN degradation.

Quantitative Data for CRBN Degradation

The following table summarizes the reported quantitative data for the degradation of CRBN by this compound in HEK293T cells.

ParameterValueCell LineIncubation TimeReference
DC50 20.4 nMHEK293T24 hours[1][2]
Dmax 99.6%HEK293T24 hours[1]
Experimental Protocols

1.3.1. Cell Culture and Treatment: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 μM) for a specified duration, typically 24 hours.[3]

1.3.2. Western Blot Analysis for CRBN Levels: Following treatment with this compound, HEK293T cells are harvested and lysed in RIPA buffer containing protease inhibitors.[3] Protein concentrations of the lysates are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for CRBN overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and CRBN levels are normalized to a loading control such as GAPDH or β-actin.

Western_Blot_Workflow Cell_Treatment HEK293T cells treated with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-CRBN) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western blot workflow for assessing CRBN degradation.

The Question of this compound as a Cav1.2 Degrader

While one chemical supplier lists this compound as a degrader of Cav1.2α with a DC50 of 20.4 nM, this information is not substantiated by primary scientific literature or other major suppliers.[2] The established and well-documented target of this compound is CRBN, with a similar DC50 value, suggesting a potential misattribution of the target by this single source.

Targeted degradation of ion channels like the L-type voltage-gated calcium channel Cav1.2 presents a significant scientific challenge. These transmembrane proteins have complex structures, defined subcellular localizations, and are often part of larger protein complexes, making them difficult targets for PROTACs.

General Principles of Ion Channel Degradation

The cellular levels of ion channels are regulated by the ubiquitin-proteasome system.[4] E3 ubiquitin ligases can target ion channels for ubiquitination, leading to their internalization from the plasma membrane and subsequent degradation by the proteasome or lysosomes.[5] This process is crucial for maintaining cellular homeostasis and regulating neuronal and cardiac excitability.

Challenges in Developing Ion Channel Degraders

The development of PROTACs for ion channels is an emerging area with several hurdles:

  • Target Engagement: Developing high-affinity and selective ligands for specific ion channel subunits is challenging.

  • Cellular Localization: PROTACs must be able to access the specific cellular compartments where the target ion channel resides, such as the plasma membrane or the endoplasmic reticulum.

  • Complex Stoichiometry: Ion channels are often multimeric protein complexes, and it may be difficult for a PROTAC to effectively recruit an E3 ligase to the entire complex for degradation.

Future Directions for Cav1.2 Degradation

While this compound is unlikely to be a validated Cav1.2 degrader, the development of molecules that can induce the degradation of Cav1.2 holds therapeutic potential for various cardiovascular and neurological disorders. Future research in this area will likely focus on:

  • Novel Ligand Discovery: Identifying novel small molecules that can specifically bind to Cav1.2.

  • Advanced Degrader Technologies: Exploring alternative degrader platforms beyond traditional PROTACs that may be more suitable for transmembrane proteins.

  • Proteomic Screening: Utilizing unbiased proteomic approaches to identify and validate novel degraders of Cav1.2.

Conclusion

References

An In-Depth Technical Guide to Cereblon-Mediated Degradation by TD-165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TD-165, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cereblon (CRBN). It details the mechanism of action, quantitative performance, and the experimental protocols utilized to characterize this degrader.

Core Concept: Targeted Protein Degradation with this compound

This compound is a heterobifunctional molecule that operates through the principles of targeted protein degradation. It is engineered to simultaneously bind to both the E3 ubiquitin ligase Cereblon and the von Hippel-Landau (VHL) protein. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to CRBN, marking it for subsequent degradation by the 26S proteasome. This approach allows for the specific removal of CRBN from the cellular environment.

Quantitative Efficacy of this compound

The degradation efficiency of this compound has been quantified in human embryonic kidney 293T (HEK293T) cells. The following table summarizes its key performance metrics.

ParameterValueCell LineTreatment Time
DC50 20.4 nMHEK293T24 hours
Dmax 99.6%HEK293T24 hours

Table 1: Quantitative Degradation Profile of this compound. The DC50 represents the concentration of this compound required to induce 50% of the maximum degradation of CRBN, while the Dmax indicates the maximum percentage of CRBN degradation achieved.[1][2]

Signaling Pathway and Mechanism of Action

The mechanism of this compound-mediated CRBN degradation involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.

TD165_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation TD165 This compound CRBN Cereblon (CRBN) Target Protein TD165->CRBN Binds to CRBN VHL von Hippel-Landau (VHL) E3 Ligase Component TD165->VHL Binds to VHL Ternary_Complex CRBN-TD165-VHL Ternary Complex CRBN->Ternary_Complex VHL->Ternary_Complex PolyUb_CRBN Polyubiquitinated CRBN Ternary_Complex->PolyUb_CRBN Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin (Ub) Ub->E1 Activation Proteasome 26S Proteasome PolyUb_CRBN->Proteasome Recognition & Degradation Degraded_CRBN Degraded CRBN (Amino Acids) Proteasome->Degraded_CRBN WB_Workflow start HEK293T cells treated with this compound lysis Cell Lysis (RIPA buffer + protease inhibitors) start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-CRBN, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis DC50_Workflow start Seed HEK293T cells in multi-well plates treatment Treat with a serial dilution of this compound for 24 hours start->treatment protein_analysis Quantify CRBN levels (e.g., Western Blot or Luminescent Reporter Assay) treatment->protein_analysis data_normalization Normalize CRBN levels to vehicle control protein_analysis->data_normalization curve_fitting Plot normalized CRBN levels vs. log[this compound] and fit to a four-parameter logistic curve data_normalization->curve_fitting determination Determine DC50 and Dmax from the fitted curve curve_fitting->determination

References

An In-depth Technical Guide to the Discovery and Development of TD-165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-165 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ligase to ubiquitinate and subsequently target CRBN for proteasomal degradation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, based on the foundational research from the Korea Research Institute of Bioscience and Biotechnology. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction: The Rationale for a CRBN Degrader

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Cereblon (CRBN) is a substrate receptor for the CUL4A E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The development of a PROTAC that degrades CRBN itself, such as this compound, represents a novel approach to modulate the activity of the CRL4-CRBN complex and to study the consequences of its depletion. This compound was developed as a VHL-CRBN heterodimerizing PROTAC, designed to hijack the VHL E3 ligase to induce the degradation of CRBN.

Discovery and Design of this compound

The development of this compound was part of a broader investigation into VHL-CRBN heterodimerizing PROTACs by researchers at the Korea Research Institute of Bioscience and Biotechnology. The design strategy involved linking a ligand for CRBN (pomalidomide) to a ligand for VHL (VH032) via a chemical linker. The linker's composition and length are critical for the stability and efficacy of the resulting ternary complex. This compound is one of a series of compounds synthesized to optimize CRBN degradation.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between CRBN and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of CRBN by the VHL ligase. The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome. A key finding is that this degradation is unidirectional, with CRBN being degraded while VHL levels remain stable.

Signaling Pathway Diagram

TD165_Mechanism_of_Action TD165 This compound TernaryComplex This compound : CRBN : VHL Ternary Complex TD165->TernaryComplex Binds CRBN Cereblon (CRBN) CRBN->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb_CRBN Poly-ubiquitinated CRBN TernaryComplex->PolyUb_CRBN Induces Polyubiquitination Ub Ubiquitin (Ub) Ub->PolyUb_CRBN Proteasome 26S Proteasome PolyUb_CRBN->Proteasome Targeted for Degradation DegradedCRBN Degraded CRBN (Peptides) Proteasome->DegradedCRBN Degrades

Caption: Mechanism of action of this compound.

Preclinical Data

The preclinical evaluation of this compound has been conducted in vitro using cell lines to determine its efficacy and selectivity in degrading CRBN.

In Vitro Degradation Activity

This compound has demonstrated potent and efficient degradation of CRBN in human cell lines.

Table 1: In Vitro Degradation Efficacy of this compound in HEK293T Cells

ParameterValueCell LineIncubation Time
DC50 20.4 nMHEK293T24 hours
Dmax 99.6%HEK293T24 hours

Data sourced from MedchemExpress product information, referencing Kim K, et al. Sci Rep. 2019.[1][2]

Table 2: Concentration-Dependent Degradation of CRBN by this compound

This compound ConcentrationCRBN Protein LevelCell LineIncubation Time
0.1 µM DecreasedHEK293T24 hours
1 µM Further DecreasedHEK293T24 hours
10 µM Significantly DecreasedHEK293T24 hours

Data interpreted from descriptions of Western blot analysis in MedchemExpress and Selleckchem product information, referencing Kim K, et al. Sci Rep. 2019.[1][2][3]

In Vivo Studies

Initial in vivo assessment of this compound in mice indicated that intraperitoneal administration did not lead to a significant reduction in CRBN levels in the spleen, peripheral blood mononuclear cells (PBMCs), or liver. This was hypothesized to be due to high plasma protein binding of the compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the evaluation of this compound, based on standard laboratory procedures and information inferred from the primary literature.

Cell Culture

HEK293T cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for CRBN Degradation
  • Cell Treatment: HEK293T cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with varying concentrations of this compound (0.1, 1, and 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for CRBN. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_extraction Protein Extraction & Quantification cluster_immunoblotting Immunoblotting A Seed HEK293T cells B Treat with this compound (0.1, 1, 10 µM) or DMSO A->B C Lyse cells in RIPA buffer B->C D Quantify protein with BCA assay C->D E SDS-PAGE D->E F PVDF membrane transfer E->F G Block with 5% non-fat milk F->G H Incubate with primary antibodies (anti-CRBN, anti-GAPDH) G->H I Incubate with HRP-conjugated secondary antibody H->I J Visualize with ECL I->J TD165_Synthesis cluster_CRBN_ligand CRBN Ligand Synthesis cluster_VHL_ligand VHL Ligand Preparation cluster_Final_Coupling Final Coupling and Deprotection Pomalidomide Pomalidomide Intermediate1 Pomalidomide-Linker Intermediate Pomalidomide->Intermediate1 Reaction with AmineLinker Amine Linker with Protected Carboxyl Group AmineLinker->Intermediate1 Deprotection Deprotection of Carboxyl Group Intermediate1->Deprotection VHLLigand VHL Ligand (VH032) Coupling Amide Coupling VHLLigand->Coupling Deprotection->Coupling TD165 This compound Coupling->TD165

References

TD-165: A Technical Guide to its Target Protein and Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TD-165, a Proteolysis Targeting Chimera (PROTAC), focusing on its molecular target, mechanism of action, and the analytical methods used for its characterization. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development.

Executive Summary

This compound is a heterobifunctional molecule designed to induce the degradation of the Cereblon (CRBN) protein.[1][2] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate CRBN. It achieves this by simultaneously binding to CRBN and the von Hippel-Landau (VHL) E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of CRBN. This guide details the pathway of this compound-mediated CRBN degradation, presents key quantitative data, and provides detailed experimental protocols for its analysis.

Target Protein: Cereblon (CRBN)

Cereblon is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] It plays a crucial role in various cellular processes by mediating the ubiquitination and subsequent degradation of specific substrate proteins. The CRL4^CRBN^ complex is involved in the regulation of protein homeostasis and has been implicated in a variety of diseases, including cancer and immunological disorders. Small molecules that modulate CRBN activity, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, have demonstrated significant therapeutic efficacy, highlighting CRBN as a valuable drug target.[3][4] this compound is a chemical probe designed to specifically induce the degradation of CRBN itself.

Signaling Pathway: this compound-Mediated CRBN Degradation

The mechanism of action of this compound follows the canonical pathway of PROTAC-mediated protein degradation. This process can be broken down into several key steps:

  • Ternary Complex Formation: this compound, with its two distinct binding moieties, facilitates the formation of a ternary complex between the target protein (CRBN) and a recruited E3 ubiquitin ligase (VHL).[1][2][5]

  • Ubiquitination: The proximity induced by the ternary complex allows the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of CRBN. This process is repeated to form a polyubiquitin chain.[5][6]

  • Proteasomal Recognition and Degradation: The polyubiquitinated CRBN is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[5] The proteasome unfolds and proteolytically degrades CRBN into small peptides.

  • Recycling of Components: this compound and the VHL E3 ligase are released after ubiquitination and can participate in further rounds of CRBN degradation, allowing for a catalytic mode of action.[6]

Below is a diagram illustrating this signaling pathway.

TD165_Pathway cluster_ubiquitination Ubiquitination Cascade TD165 This compound Ternary_Complex CRBN-TD165-VHL Ternary Complex TD165->Ternary_Complex CRBN Cereblon (CRBN) Target Protein CRBN->Ternary_Complex VHL von Hippel-Landau (VHL) E3 Ligase Complex VHL->Ternary_Complex Ternary_Complex->TD165 Release & Recycle Ternary_Complex->VHL Release & Recycle Poly_Ub_CRBN Poly-ubiquitinated CRBN Ternary_Complex->Poly_Ub_CRBN Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_CRBN->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

This compound Signaling Pathway

Quantitative Data

The efficacy of this compound in inducing CRBN degradation has been quantified in cellular assays. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

ParameterValueCell LineTreatment TimeReference
DC50 20.4 nMHEK293T24 hours[1][7]
Dmax 99.6%HEK293T24 hours[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard techniques for PROTAC evaluation.

Western Blot Analysis for CRBN Degradation

This protocol describes the detection of CRBN protein levels in cells treated with this compound by Western blot.

Materials:

  • HEK293T cells

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, #89900)

  • Protease Inhibitor Cocktail (e.g., Roche, cOmplete™, #11697498001)

  • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)

  • Laemmli Sample Buffer (4X)

  • Mini-PROTEAN TGX Precast Gels (e.g., Bio-Rad, 4-20%)

  • Tris/Glycine/SDS Buffer (10X)

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-Cereblon (e.g., Cell Signaling Technology, #73748)

    • Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441)

  • Secondary Antibodies:

    • HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology, #7074)

    • HRP-linked Anti-mouse IgG (e.g., Cell Signaling Technology, #7076)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Chemiluminescence Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto a 4-20% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CRBN and β-actin (loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

DC50 Determination Assay

This protocol outlines a method to determine the DC50 of this compound using a luminescence-based cell viability assay as a surrogate for cell number normalization.

Materials:

  • HEK293T cells

  • This compound

  • DMSO

  • White, clear-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Seed HEK293T cells in white, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.

    • Prepare a serial dilution of this compound in culture medium (e.g., from 0 to 100 nM).

    • Treat the cells with the diluted this compound or DMSO control for 24 hours.

  • Western Blot for CRBN Levels (as in 5.1):

    • In a parallel set of plates treated under the same conditions, perform a Western blot as described in section 5.1 to determine the levels of CRBN at each concentration of this compound.

  • Cell Viability Assay (for normalization):

    • After the 24-hour treatment, equilibrate the 96-well plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Quantify the band intensities from the Western blot for CRBN and the loading control.

    • Normalize the CRBN band intensity to the loading control for each concentration.

    • Further normalize the CRBN levels to the vehicle (DMSO) control, which is set to 100%.

    • Use the luminescence readings from the CellTiter-Glo® assay to normalize for any changes in cell number due to cytotoxicity of the compound.

    • Plot the normalized CRBN levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the DC50 value.

Logical Workflow for this compound Characterization

The following diagram illustrates the experimental workflow for the characterization of this compound.

TD165_Workflow cluster_in_vitro In Vitro Characterization cluster_viability Cell Viability Assay (Normalization) Cell_Culture HEK293T Cell Culture Treatment Treatment with this compound (Concentration Gradient) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE & Western Blot Protein_Quant->SDS_PAGE Detection Chemiluminescent Detection (CRBN & Loading Control) SDS_PAGE->Detection Data_Analysis Densitometry & Normalization Detection->Data_Analysis DC50_Calc DC50 & Dmax Calculation Data_Analysis->DC50_Calc Cell_Culture2 HEK293T Cell Culture (96-well plate) Treatment2 Treatment with this compound Cell_Culture2->Treatment2 CTG_Assay CellTiter-Glo® Assay Treatment2->CTG_Assay Luminescence Luminescence Reading CTG_Assay->Luminescence Normalization Normalization of Western Blot Data Luminescence->Normalization Normalization->DC50_Calc

Experimental Workflow

References

In Vitro Characterization of TD-165: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of TD-165, a potent and selective PROTAC-based cereblon (CRBN) degrader. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key experiments for the evaluation of this molecule.

Introduction to this compound

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). Its structure comprises a ligand that binds to the E3 ubiquitin ligase cereblon (CRBN), a linker, and a ligand that binds to the von Hippel-Landau (VHL) protein. By simultaneously engaging both CRBN and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.

Quantitative Data Summary

The in vitro efficacy of this compound in promoting the degradation of its target protein, CRBN, has been quantitatively assessed. The key parameters are summarized in the table below.

ParameterValueCell LineTreatment Duration
DC50 20.4 nMHEK293T24 hours
Dmax 99.6%HEK293T24 hours

Table 1: In Vitro Degradation Profile of this compound. [1] DC50 represents the concentration of this compound required to induce 50% of the maximum degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Signaling Pathway: Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target the CRBN protein for degradation. The process is initiated by the formation of a ternary complex between this compound, the CRBN E3 ligase complex, and the target protein (in this case, CRBN itself is targeted for degradation via VHL). This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

TD165_Mechanism_of_Action cluster_0 Cellular Environment TD165 This compound Ternary_Complex This compound : CRBN : VHL Ternary Complex TD165->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds VHL VHL (Target Protein) VHL->Ternary_Complex Binds PolyUb_VHL Polyubiquitinated VHL Ternary_Complex->PolyUb_VHL Ubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Activates E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome Proteasome PolyUb_VHL->Proteasome Recognition Degraded_VHL Degraded VHL Peptides Proteasome->Degraded_VHL Degradation Experimental_Workflow cluster_workflow In Vitro Degradation Assay Workflow Start Start Seed_Cells Seed HEK293T Cells in 6-well Plates Start->Seed_Cells Prepare_Compound Prepare this compound Dilutions (0-100 nM) Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with this compound or Vehicle (24h) Prepare_Compound->Treat_Cells Lyse_Cells Wash and Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Total Protein (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot (CRBN & Loading Control) SDS_PAGE->Western_Blot Analyze_Data Densitometry and Data Analysis Western_Blot->Analyze_Data Determine_Parameters Determine DC50 and Dmax Analyze_Data->Determine_Parameters End End Determine_Parameters->End

References

Pharmacological Profile of TD-165: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD-165 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). By co-opting the von Hippel-Landau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols. The information presented herein is intended to support further research and development of CRBN-targeting therapeutics.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are a class of small molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is a PROTAC that specifically targets CRBN for degradation[1][2]. CRBN itself is a component of an E3 ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide and its analogs. The degradation of CRBN can have significant downstream effects on various cellular processes, making it a target of interest in several therapeutic areas. This compound is comprised of a ligand that binds to CRBN, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase[1][2]. This tripartite complex formation leads to the polyubiquitination of CRBN and its subsequent degradation by the proteasome.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between CRBN and the VHL E3 ubiquitin ligase. This proximity, facilitated by the PROTAC molecule, leads to the transfer of ubiquitin from the E2-conjugating enzyme associated with VHL to CRBN. The resulting polyubiquitin chain on CRBN serves as a recognition signal for the 26S proteasome, which then degrades the CRBN protein.

Signaling Pathway Diagram

TD-165_Mechanism_of_Action cluster_0 Cellular Environment TD165 This compound Ternary_Complex Ternary Complex (VHL-TD-165-CRBN) TD165->Ternary_Complex Binds CRBN CRBN (Target Protein) CRBN->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_CRBN Polyubiquitinated CRBN Ternary_Complex->Poly_Ub_CRBN Facilitates Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activated by E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Recruited to Proteasome 26S Proteasome Poly_Ub_CRBN->Proteasome Recognized by Degraded_CRBN Degraded CRBN (Amino Acids) Proteasome->Degraded_CRBN Degrades

Caption: Mechanism of action of this compound leading to CRBN degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Degradation Activity

ParameterCell LineValueReference
DC50 HEK293T20.4 nM[1][2]
Dmax HEK293T99.6%[1][2]

Table 2: Binding Affinities

LigandTargetKdAssay TypeReference
This compoundCRBNNot Publicly Available--
This compoundVHLNot Publicly Available--

Note: Specific binding affinity (Kd) values for this compound to CRBN and VHL are not currently available in the public domain.

Experimental Protocols

In Vitro CRBN Degradation Assay

This protocol describes the methodology used to assess the in vitro degradation of CRBN by this compound in a cellular context.

In_Vitro_Workflow cluster_1 Experimental Workflow Start Start: HEK293T Cell Culture Treatment Treat with this compound (0.1, 1, 10 µM) for 24 hours Start->Treatment Cell_Lysis Cell Lysis (RIPA Buffer) Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Non-fat Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CRBN, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Densitometry Detection->Analysis

Caption: Workflow for in vitro CRBN degradation analysis.

Cell Culture and Treatment:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • This compound is dissolved in DMSO to prepare a stock solution. Serial dilutions are made to achieve final concentrations of 0.1, 1, and 10 µM in the cell culture medium.

  • The cells are treated with the different concentrations of this compound or DMSO (as a vehicle control) for 24 hours[1].

Cell Lysis and Protein Quantification:

  • After treatment, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

  • The cell lysates are scraped and collected into microcentrifuge tubes.

  • Lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • The supernatant containing the soluble protein fraction is collected.

  • The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting:

  • An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • The protein samples are loaded onto a 10% or 12% SDS-polyacrylamide gel and separated by electrophoresis.

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • The membrane is incubated overnight at 4°C with a primary antibody specific for CRBN. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • The membrane is washed three times with TBST for 10 minutes each.

  • The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • After three more washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • The intensity of the protein bands is quantified using densitometry software. The CRBN band intensity is normalized to the loading control to determine the relative level of CRBN degradation.

In Vivo Studies

An in vivo study in mice was conducted to evaluate the effects of this compound on CRBN levels in various tissues. However, the study found that this compound did not significantly affect CRBN levels in the spleen, peripheral blood mononuclear cells (PBMCs), or liver[1]. This lack of in vivo efficacy was hypothesized to be due to the high plasma protein binding of this compound, which would reduce the concentration of free compound available to engage its targets in tissues[1].

Table 3: In Vivo Study Summary

SpeciesTissues AnalyzedOutcomePostulated ReasonReference
MouseSpleen, PBMCs, LiverNo significant change in CRBN levelsHigh plasma protein binding[1]

Note: A detailed in vivo study protocol, including dosing, administration route, and pharmacokinetic parameters (Cmax, T1/2, AUC), is not publicly available for this compound.

Signaling Pathways and Downstream Effects

The degradation of CRBN can have pleiotropic effects on cellular signaling due to its role as a substrate receptor for the CRL4^CRBN^ E3 ligase complex. The known endogenous substrates of CRBN and the neosubstrates targeted by IMiDs in a CRBN-dependent manner provide insight into the potential downstream consequences of CRBN degradation.

Logical Relationship Diagram

CRBN_Signaling cluster_2 Downstream Effects of CRBN Degradation cluster_substrates Modulation of CRL4-CRBN Substrate Levels cluster_pathways Affected Cellular Pathways TD165 This compound CRBN_Degradation CRBN Degradation TD165->CRBN_Degradation Induces Endo_Substrates Endogenous Substrates (e.g., MEIS2) Levels Increase CRBN_Degradation->Endo_Substrates Leads to Neo_Substrates IMiD Neosubstrates (e.g., IKZF1, IKZF3) Degradation is Inhibited CRBN_Degradation->Neo_Substrates Leads to Transcription Altered Gene Transcription Endo_Substrates->Transcription Neo_Substrates->Transcription Immune_Response Immune Cell Modulation Neo_Substrates->Immune_Response Cell_Cycle Cell Cycle Regulation Transcription->Cell_Cycle

References

TD-165: A Technical Guide on its Mechanism as a Cereblon Degrader and a Note on Cellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the known molecular mechanism of TD-165. Current scientific literature identifies this compound as a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the cereblon (CRBN) protein.

Important Note: As of the current date, a comprehensive review of published scientific literature reveals no direct evidence or studies investigating the effects of this compound on cellular calcium signaling pathways. Therefore, this document focuses on its established mechanism of action. Researchers investigating potential off-target effects or broader cellular impacts of this compound are encouraged to conduct direct experimental evaluations of its influence on calcium homeostasis and signaling.

Core Mechanism of Action: Cereblon Degradation

This compound is a heterobifunctional molecule that simultaneously binds to both the E3 ubiquitin ligase von Hippel-Landau (VHL) and the target protein, cereblon. This ternary complex formation facilitates the VHL-mediated ubiquitination of CRBN, marking it for degradation by the proteasome.

Quantitative Data on CRBN Degradation by this compound

The following table summarizes the quantitative parameters of this compound's activity in inducing CRBN degradation in HEK293T cells.

ParameterValueCell LineTreatment Duration
DC50 20.4 nMHEK299T24 hours
Dmax 99.6%HEK299T24 hours

DC50 (50% degradation concentration): The concentration of this compound required to degrade 50% of the cellular CRBN protein.[1] Dmax (maximum degradation): The maximum percentage of CRBN protein degradation achieved with this compound treatment.[1]

Experimental Protocols

Determination of DC50 and Dmax for CRBN Degradation

Objective: To quantify the potency and efficacy of this compound in inducing the degradation of endogenous CRBN protein.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., a serial dilution from 0.1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.[1]

  • Incubation: The cells are incubated with this compound for 24 hours.[1]

  • Cell Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for CRBN. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • The intensity of the CRBN and loading control bands is quantified using densitometry software.

    • The CRBN protein levels are normalized to the corresponding loading control levels.

    • The percentage of CRBN degradation is calculated relative to the vehicle-treated control.

    • The DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound-Mediated CRBN Degradation

TD165_Mechanism TD165 This compound Ternary_Complex This compound : VHL : CRBN Ternary Complex TD165->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds CRBN Cereblon (CRBN) Target Protein CRBN->Ternary_Complex Binds Ub_CRBN Ubiquitinated CRBN Ternary_Complex->Ub_CRBN Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CRBN Proteasome Proteasome Ub_CRBN->Proteasome Targeted for Degradation Degradation Degraded CRBN (Amino Acids) Proteasome->Degradation Degrades Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis A Seed HEK293T Cells B Treat with varying concentrations of this compound A->B C Incubate for 24 hours B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot for CRBN and Loading Control E->F G Densitometry Analysis F->G H Normalize CRBN to Loading Control G->H I Calculate % Degradation H->I J Plot Dose-Response Curve and determine DC₅₀ & Dₘₐₓ I->J

References

Methodological & Application

Application Notes and Protocols for TD-165 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-165 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). As a bifunctional molecule, this compound links a CRBN-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cellular ubiquitin-proteasome system to selectively target CRBN for degradation.

Cereblon plays a critical role in neuronal function and development. It acts as a substrate receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, regulating the turnover of a variety of neuronal proteins. Dysregulation of CRBN has been implicated in intellectual disability and other neurological disorders. Understanding the effects of CRBN degradation in primary neurons is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting neurological diseases.

These application notes provide detailed protocols for the use of this compound in primary neuron cultures, enabling researchers to investigate the functional consequences of CRBN degradation in a physiologically relevant model system.

Data Presentation

Quantitative Effects of CRBN Modulation in Neurons

The following table summarizes quantitative data from studies on CRBN modulation in neuronal models. While specific data for this compound in primary neurons is not yet available, these findings from CRBN knockout (KO) models provide expected outcomes following CRBN degradation.

ParameterModel SystemEffect of CRBN DeficiencyQuantitative ChangeReference
Biochemical
CRBN Protein LevelsHEK293T cells treated with this compoundDecreasedDC50 = 20.4 nM[1]
Synapsin I Protein LevelCrbn KO mice hippocampusIncreased~1.5-fold increase[2]
vGAT Protein LevelCrbn KO mice hippocampusDecreased~0.6-fold of WT[2]
Electrophysiological
Excitatory Postsynaptic Current (eEPSC) AmplitudeCrbn KO mice hippocampusReducedSignificant reduction compared to WT[2]
Inhibitory Postsynaptic Current (eIPSC) AmplitudeCrbn KO mice hippocampusNo significant change-[2]
Miniature Excitatory Postsynaptic Current (mEPSC) Amplitude & FrequencyCrbn KO mice hippocampusNo significant change-[2]
Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude & FrequencyCrbn KO mice hippocampusNo significant change-[2]

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: Hibernate-A medium

  • Digestion solution: Papain (20 U/mL) in Hibernate-A

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin

  • Culture plates/coverslips coated with Poly-D-Lysine

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold dissection medium.

  • Isolate the hippocampi from the embryonic brains under a dissecting microscope.

  • Transfer the hippocampi to the digestion solution and incubate at 37°C for 20-30 minutes.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto Poly-D-Lysine coated plates or coverslips at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.

Protocol 2: this compound Treatment of Primary Neurons

This protocol outlines the procedure for treating primary neuron cultures with this compound to induce CRBN degradation.

Materials:

  • Primary neuron cultures (DIV 7-10)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed neuron culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed neuron culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).

  • Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.

  • Carefully remove half of the medium from each well of the primary neuron culture.

  • Add the this compound working solutions or the vehicle control to the corresponding wells.

  • Incubate the treated cultures for the desired duration (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

  • After the treatment period, proceed with downstream analysis such as Western blotting, immunocytochemistry, or electrophysiology.

Protocol 3: Western Blot Analysis of CRBN Degradation

This protocol describes how to quantify the degradation of CRBN in this compound treated neurons.

Materials:

  • This compound treated and control neuron lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-CRBN, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control neurons in RIPA buffer on ice.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the CRBN signal to the β-actin signal.

Protocol 4: Assessment of Neuronal Viability

This protocol provides methods to assess the effect of this compound on neuronal viability.

Methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Treat neurons with this compound as described in Protocol 2. At the end of the treatment period, add MTT reagent to the culture medium and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • LDH Release Assay: This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium. Collect the culture medium from this compound treated and control neurons. Measure the LDH activity in the medium using a commercially available kit.

  • Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and dead neurons using fluorescence microscopy.

Protocol 5: Analysis of Synaptic Proteins by Immunocytochemistry

This protocol describes the immunofluorescent staining of synaptic markers to assess the impact of CRBN degradation on synaptic integrity.

Materials:

  • This compound treated and control neurons on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-Synapsin I, anti-PSD-95)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fix the treated and control neurons with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

  • Stain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the synapses using a fluorescence or confocal microscope and quantify synaptic density and morphology.

Mandatory Visualizations

TD165_Mechanism_of_Action TD165 This compound Ternary_Complex Ternary Complex (CRBN-TD165-VHL) TD165->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of CRBN Ternary_Complex->Ubiquitination Polyubiquitin Chains Added Proteasome Proteasome Ubiquitination->Proteasome Degradation CRBN Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound as a CRBN Degrader.

CRBN_Neuronal_Signaling cluster_CRBN CRBN-CUL4A E3 Ligase Complex cluster_downstream Downstream Effects CRBN CRBN Degradation Proteasomal Degradation CRBN->Degradation Regulates Degradation BK_channel BK Channel BK_channel->Degradation Tau Tau Tau->Degradation Alpha_Synuclein α-Synuclein Alpha_Synuclein->Degradation Neuronal_Excitability Neuronal Excitability Degradation->Neuronal_Excitability Synaptic_Function Synaptic Function Degradation->Synaptic_Function Protein_Aggregation Protein Aggregation Degradation->Protein_Aggregation

Caption: CRBN's Role in Neuronal Protein Degradation and Signaling.

Experimental_Workflow cluster_biochem cluster_func cluster_img Start Start: Primary Neuron Culture (DIV 7-10) Treatment Treat with this compound (Various Concentrations & Durations) Start->Treatment Biochemical Biochemical Assays Treatment->Biochemical Functional Functional Assays Treatment->Functional Imaging Imaging Assays Treatment->Imaging Western Western Blot (CRBN Degradation) Biochemical->Western Viability Viability Assays (MTT, LDH) Biochemical->Viability Electro Electrophysiology (Neuronal Firing) Functional->Electro ICC Immunocytochemistry (Synaptic Markers) Imaging->ICC LiveDead Live/Dead Imaging Imaging->LiveDead

Caption: Experimental Workflow for this compound in Primary Neurons.

References

Application Notes and Protocols: Western Blot Analysis of Cav1.2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-type voltage-gated calcium channel, Cav1.2, is a critical component in the regulation of calcium influx in excitable cells, playing a pivotal role in cardiovascular function and neuronal signaling.[1][2] The cellular level of Cav1.2 is tightly regulated, in part, through protein degradation pathways. Dysregulation of Cav1.2 expression and degradation has been implicated in various disease states.[1] Understanding the mechanisms of Cav1.2 degradation is therefore crucial for the development of novel therapeutics.

These application notes provide a detailed protocol for the analysis of Cav1.2 degradation using Western blotting, with a focus on assessing the effects of a hypothetical compound, TD-165. Additionally, the known signaling pathway for Cav1.2 degradation is illustrated.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound-Induced Cav1.2 Degradation. This table illustrates how to present quantitative data from a Western blot experiment designed to assess the effect of this compound on Cav1.2 protein levels over time. The values are presented as the mean ± standard deviation of the relative band intensity of Cav1.2 normalized to a loading control (e.g., β-actin or GAPDH).

Treatment Time (hours)Vehicle Control (Relative Cav1.2 Level)This compound (10 µM) (Relative Cav1.2 Level)
01.00 ± 0.051.00 ± 0.06
60.98 ± 0.070.75 ± 0.08
120.95 ± 0.060.52 ± 0.07
240.92 ± 0.080.28 ± 0.05

Experimental Protocols

Protocol 1: Western Blot for Analyzing Cav1.2 Protein Levels

This protocol outlines the steps for performing a Western blot to determine the relative abundance of Cav1.2 protein in cell lysates following treatment with a compound of interest, such as this compound.

1. Cell Culture and Treatment:

  • Culture cells known to express Cav1.2 (e.g., primary neurons, cardiomyocytes, or a suitable cell line) to 70-90% confluency.[3]

  • Treat the cells with the desired concentrations of this compound or a vehicle control for various time points (e.g., 0, 6, 12, 24 hours).

2. Sample Preparation (Cell Lysis):

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3] For membrane proteins like Cav1.2, using a strong detergent like SDS can aid in solubilization.[4]

  • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[5]

4. SDS-PAGE:

  • Prepare protein samples by adding 4X SDS sample buffer to achieve a final concentration of 30-50 µg of protein per well.[5]

  • For multi-pass transmembrane proteins like Cav1.2, avoid boiling the sample. Instead, incubate at 70°C for 10-20 minutes or at room temperature for 15-20 minutes to prevent aggregation.[3]

  • Load the samples and a protein marker onto a low percentage (6-8%) SDS-polyacrylamide gel to improve the resolution of high molecular weight proteins like Cav1.2.[4]

  • Run the gel according to the manufacturer's instructions until adequate separation is achieved.[5]

5. Membrane Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] PVDF membranes are recommended for their higher binding capacity, which is beneficial for detecting less abundant proteins.

  • Perform the transfer using a wet or semi-dry transfer system. For large proteins, a wet transfer overnight at a low voltage in a cold room is often recommended.[4][6]

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5] For phospho-protein detection, BSA is preferred.[5]

  • Incubate the membrane with a primary antibody specific for Cav1.2, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[5][6] The optimal antibody dilution should be determined experimentally.

  • Wash the membrane three times with TBST for 10 minutes each.[5]

  • Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5][6]

  • Wash the membrane three times with TBST for 10 minutes each.[5]

7. Signal Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Visualize the protein bands using a chemiluminescence detection system.

8. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the Cav1.2 band intensity to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Visualizations

Signaling Pathway

Cav1_2_Degradation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cav1_2_active Cav1.2 Channel (Active) Cav1_2_ub Ubiquitinated Cav1.2 Cav1_2_active->Cav1_2_ub Ubiquitination TD165 This compound (Hypothetical) E3_Ligase E3 Ubiquitin Ligase (e.g., RFP2, Mdm2) TD165->E3_Ligase Activates? E3_Ligase->Cav1_2_ub Ub Ubiquitin Ub->Cav1_2_ub Proteasome Proteasome Cav1_2_ub->Proteasome Targeting Degraded_Cav1_2 Degraded Peptides Proteasome->Degraded_Cav1_2 Degradation

Caption: Known ubiquitination pathway for Cav1.2 degradation and the hypothetical action of this compound.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Cav1.2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Relative Cav1.2 Protein Levels analysis->end

Caption: Workflow for Western blot analysis of Cav1.2 protein levels.

Discussion of Cav1.2 Degradation Pathway

The degradation of the Cav1.2 channel is primarily mediated by the ubiquitin-proteasome system.[1][7][8] This process involves the covalent attachment of ubiquitin molecules to the Cav1.2 protein, which marks it for recognition and subsequent degradation by the proteasome. Several E3 ubiquitin ligases, such as RFP2 and Mdm2, have been implicated in the ubiquitination of Cav1.2.[7][8] The Cavβ subunit has been shown to protect Cav1.2 from RFP2-mediated ubiquitination and degradation, thereby stabilizing the channel at the plasma membrane.[7] Furthermore, estrogen receptor α has been demonstrated to promote Cav1.2 ubiquitination and degradation through the action of Mdm2.[8]

The hypothetical compound this compound, if it were to promote Cav1.2 degradation, could potentially act by enhancing the activity of an E3 ubiquitin ligase, disrupting the protective interaction between Cav1.2 and the Cavβ subunit, or by promoting the trafficking of Cav1.2 to cellular compartments where the degradation machinery is located. The Western blot protocol described here provides a robust method to test such hypotheses by quantifying the changes in total Cav1.2 protein levels in response to compound treatment. Further studies, such as co-immunoprecipitation, could be employed to investigate the effects of this compound on the ubiquitination status of Cav1.2 and its interaction with components of the degradation machinery.

References

Application Notes and Protocols for Compound TD-165 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound TD-165 is a novel investigational molecule with potential modulatory effects on voltage-gated ion channels. Understanding its precise mechanism of action at the cellular level is crucial for its development as a therapeutic agent. Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds on ion channel function with high fidelity.[1][2] This application note provides a detailed protocol for the characterization of this compound using whole-cell patch-clamp recordings in a heterologous expression system. The protocols and data presented herein serve as a guide for researchers investigating the electrophysiological properties of this compound and similar compounds.

The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane, providing insights into how a compound affects the collective behavior of a population of ion channels.[3][4][5] By controlling the membrane voltage (voltage-clamp) and measuring the resultant currents, one can determine the affinity, kinetics, and state-dependence of drug-channel interactions.[1][6] These data are essential for building a comprehensive pharmacological profile of a new chemical entity.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical mechanism of action for this compound as a state-dependent blocker of voltage-gated sodium channels (NaV). In this model, this compound exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This state-dependent binding is a common feature of many clinically relevant ion channel modulators.

Caption: Hypothetical state-dependent binding of this compound to a voltage-gated sodium channel.

Experimental Workflow

The general workflow for assessing the impact of this compound on ion channel function using patch-clamp electrophysiology is outlined below. This process begins with cell preparation and culminates in data analysis.

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing target channel) Cell_Plating Plating for Electrophysiology Cell_Culture->Cell_Plating Whole_Cell Achieve Whole-Cell Configuration Cell_Plating->Whole_Cell Solution_Prep Preparation of Intracellular and Extracellular Solutions Pipette_Pulling Pulling and Polishing Micropipettes Solution_Prep->Pipette_Pulling Pipette_Pulling->Whole_Cell Baseline_Recording Record Baseline Channel Activity Whole_Cell->Baseline_Recording Compound_Application Perfusion of this compound Baseline_Recording->Compound_Application Recording Record Channel Activity in Presence of this compound Compound_Application->Recording Data_Extraction Extraction of Current Parameters Recording->Data_Extraction Dose_Response Dose-Response Curve Generation Data_Extraction->Dose_Response Kinetic_Analysis Analysis of Channel Gating Kinetics Data_Extraction->Kinetic_Analysis Reporting Summarize and Report Findings Dose_Response->Reporting Kinetic_Analysis->Reporting

Caption: General experimental workflow for patch-clamp analysis of this compound.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of this compound on a voltage-gated sodium channel (NaV1.7) expressed in HEK293 cells.

Table 1: Dose-Dependent Block of NaV1.7 by this compound

This compound Concentration (µM)Peak Current (pA)% Inhibition
0 (Control)-5210 ± 3500
0.1-4168 ± 28020
1-2605 ± 19050
10-1042 ± 9580
100-261 ± 4595
IC50 (µM) 1.0

Table 2: Effect of this compound on NaV1.7 Gating Properties

ParameterControl1 µM this compound
Activation
V1/2 of Activation (mV)-25.3 ± 1.2-25.8 ± 1.5
Slope Factor (k)6.8 ± 0.57.1 ± 0.6
Inactivation
V1/2 of Inactivation (mV)-85.4 ± 2.1-95.7 ± 2.5
Slope Factor (k)-7.2 ± 0.4-7.5 ± 0.5
Recovery from Inactivation
Tau (ms)12.5 ± 1.835.2 ± 3.1

*Indicates a statistically significant difference from the control (p < 0.05).

Detailed Experimental Protocols

Cell Culture and Preparation
  • Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Electrophysiology:

    • One to two days before recording, dissociate cells using a gentle enzyme-free dissociation solution.

    • Plate the cells onto 12 mm glass coverslips at a low density to ensure individual cells are accessible for patching.

    • Allow cells to adhere and recover for at least 24 hours before use.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in the external solution to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Cell Visualization: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Achieving a Gigaseal:

    • Mount the recording pipette in the micromanipulator and apply slight positive pressure.

    • Lower the pipette towards an isolated, healthy-looking cell.

    • Once the pipette touches the cell membrane (observed as a dimple and an increase in resistance), release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).[7]

  • Establishing Whole-Cell Configuration:

    • Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.[3]

    • The establishment of the whole-cell configuration is confirmed by the appearance of the membrane capacitance transient.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to control the voltage protocols and record the resulting currents.

    • Allow the cell to stabilize for 3-5 minutes after establishing the whole-cell configuration before starting the recording protocol.

    • Hold the cell at a membrane potential of -100 mV.

    • To measure peak NaV1.7 current, apply a depolarizing step to 0 mV for 50 ms.

    • Record a stable baseline of the current for at least 3 minutes.

  • Compound Application:

    • Switch the perfusion system to an external solution containing the desired concentration of this compound.

    • Allow the compound to equilibrate for 3-5 minutes before recording the effect.

    • To generate a dose-response curve, apply increasing concentrations of this compound to the same cell, with a washout period in between if possible, or use a cumulative concentration-response protocol.

Data Analysis
  • Current Measurement: Measure the peak amplitude of the inward sodium current before and after the application of this compound.

  • Dose-Response Analysis:

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the IC50 value.

  • Gating Analysis:

    • Activation: Measure peak currents elicited by a series of depolarizing steps and convert to conductance. Plot conductance versus voltage and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

    • Steady-State Inactivation: Apply a series of pre-pulses to different voltages followed by a test pulse to 0 mV. Plot the normalized peak current during the test pulse against the pre-pulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).

    • Recovery from Inactivation: Use a two-pulse protocol with varying recovery intervals at a hyperpolarized potential. Plot the normalized current of the second pulse against the recovery interval and fit with an exponential function to determine the time constant (tau) of recovery.

Safety and Handling

As the toxicological properties of this compound may not be fully characterized, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle the stock solution in a chemical fume hood. Dispose of waste containing this compound according to institutional guidelines.

References

Application of TD-165 in Cardiovascular Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to gather information on "TD-165" for applications in cardiovascular research did not yield any specific results for a compound with this designation. Extensive searches of scientific literature and clinical trial databases did not identify a drug, molecule, or research compound referred to as "this compound" in the context of cardiovascular studies.

It is possible that "this compound" may be an internal company code that has not been publicly disclosed, a misnomer, or a compound that is in a very early stage of development and not yet described in published literature.

One search result tangentially mentioned "Ampreloxetine (TD-9855)," a norepinephrine reuptake inhibitor investigated for orthostatic hypotension. However, there is no direct evidence to suggest that "this compound" is related to this compound.

Due to the absence of any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental protocols, and signaling pathway diagrams for "this compound."

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact name and any alternative identifiers. Should "this compound" be an internal or less common designation, more specific details would be required to locate relevant information.

We recommend consulting internal documentation, direct correspondence with the originating research group, or searching for publications and patents associated with the relevant institution or company to ascertain the correct identity and available data for the compound of interest. Without further clarifying information on "this compound," a comprehensive report on its application in cardiovascular research cannot be generated.

Application Notes and Protocols for TD-165 in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-165 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the Cereblon (CRBN) protein. As a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, CRBN plays a pivotal role in the ubiquitin-proteasome system, which is increasingly implicated in the pathogenesis of various neurological disorders. The targeted degradation of CRBN by this compound offers a novel approach to investigate the function of this E3 ligase in neuronal health and disease, and to explore its potential as a therapeutic target.

Recent studies have highlighted the involvement of CRBN in several key neuronal processes, including the regulation of protein homeostasis, synaptic function, and the response to cellular stress. Dysregulation of these processes is a hallmark of many neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease. By mediating the degradation of specific protein substrates, CRBN influences neuronal viability and function. Therefore, the ability to modulate CRBN levels with molecules like this compound provides a powerful tool for the neuroscience research community.

These application notes provide a comprehensive overview of the potential uses of this compound in neurological disorder research, complete with detailed protocols for in vitro and in vivo studies, and a summary of its known quantitative data.

Data Presentation

Quantitative Data for this compound
ParameterValueCell LineReference
DC50 20.4 nMHEK293T[1]
Dmax 99.6%HEK293T[1]
Concentration for CRBN Decrease 0.1 - 10 µMHEK293T[1]
In Vivo Activity No effect on CRBN levels in spleen, PBMCs, or liver of miceIn Vivo (Mouse)[2]
Potential Limitation High plasma protein bindingIn Vivo (Mouse)[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

TD165_Mechanism TD165 This compound Ternary_Complex Ternary Complex (CRBN-TD165-VHL) TD165->Ternary_Complex CRBN Cereblon (CRBN) CRBN->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of CRBN Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CRBN Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated CRBN degradation.

Proposed Experimental Workflow for In Vitro Studies

InVitro_Workflow start Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) treatment Treat with this compound (Dose-response and time-course) start->treatment wash Wash and Lyse Cells treatment->wash analysis Biochemical Analysis wash->analysis functional Functional Assays wash->functional western Western Blot (CRBN, downstream targets) analysis->western qpcr RT-qPCR (CRBN mRNA) analysis->qpcr viability Cell Viability Assay (e.g., MTT, LDH) functional->viability aggregation Protein Aggregation Assay (e.g., Thioflavin T) functional->aggregation synaptic Synaptic Function Assay (e.g., MEA, immunocytochemistry) functional->synaptic

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro CRBN Degradation in Neuronal Cells

Objective: To determine the efficacy of this compound in degrading CRBN in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • This compound (stock solution in DMSO)

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-CRBN, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the CRBN band intensity to the loading control. Calculate the percentage of CRBN degradation relative to the vehicle control. Determine the DC50 value by plotting the percentage of degradation against the log of the this compound concentration.

Protocol 2: Investigating the Role of CRBN in Protein Aggregation

Objective: To assess the effect of this compound-mediated CRBN degradation on the aggregation of a disease-associated protein (e.g., alpha-synuclein) in a cellular model.

Materials:

  • Neuronal cells overexpressing a aggregation-prone protein (e.g., SH-SY5Y overexpressing A53T alpha-synuclein)

  • This compound

  • Reagents for inducing protein aggregation (e.g., pre-formed fibrils of alpha-synuclein)

  • Thioflavin T (ThT) or ProteoStat dye

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the aggregated protein (e.g., anti-phospho-alpha-synuclein)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the neuronal cells overexpressing the aggregation-prone protein.

    • Pre-treat the cells with this compound or vehicle control for a specified time to induce CRBN degradation (e.g., 24 hours).

    • Induce protein aggregation by adding pre-formed fibrils to the culture medium and incubate for an appropriate duration (e.g., 48-72 hours).

  • Thioflavin T Staining (for aggregated beta-sheet structures):

    • Wash the cells with PBS.

    • Incubate the cells with a ThT solution (e.g., 5 µM in PBS) for 15-30 minutes at 37°C.

    • Wash the cells twice with PBS.

    • Visualize the fluorescent signal of ThT binding to aggregates using a fluorescence microscope.

  • Immunocytochemistry for Aggregated Protein:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against the specific form of the aggregated protein overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

    • Wash three times with PBS.

    • Mount the coverslips and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the number and size of protein aggregates per cell in multiple fields of view for each treatment group. Compare the extent of aggregation in this compound-treated cells versus vehicle-treated cells.

Protocol 3: Proposed In Vivo Evaluation of this compound in a Mouse Model of Neurological Disease (Hypothetical)

Objective: To investigate the therapeutic potential of this compound in a transgenic mouse model of a neurological disorder (e.g., a mouse model of Parkinson's disease). Note: The known poor in vivo activity of this compound must be considered, and formulation or delivery strategies may need optimization.

Materials:

  • Transgenic mouse model of a neurological disorder (e.g., A53T alpha-synuclein transgenic mice) and wild-type littermates.

  • This compound formulated for in vivo administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Equipment for behavioral testing (e.g., rotarod, open field).

  • Anesthesia and surgical equipment for tissue collection.

  • Reagents for immunohistochemistry and biochemical analysis of brain tissue.

Procedure:

  • Animal Grouping and Dosing:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified frequency and duration.

  • Behavioral Analysis:

    • Perform a battery of behavioral tests at baseline and at regular intervals throughout the treatment period to assess motor function, cognitive function, and anxiety-like behavior.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains and other relevant tissues.

    • Process one hemisphere for immunohistochemistry and the other for biochemical analysis.

  • Immunohistochemistry:

    • Section the brain tissue and perform immunohistochemical staining for CRBN, the pathogenic protein (e.g., alpha-synuclein aggregates), and markers of neuroinflammation and neuronal loss.

    • Quantify the staining intensity and the number of positive cells in specific brain regions.

  • Biochemical Analysis:

    • Homogenize the brain tissue and perform Western blotting to measure the levels of CRBN and the pathogenic protein.

    • Conduct ELISA or other immunoassays to quantify levels of inflammatory cytokines.

  • Data Analysis: Analyze the behavioral, immunohistochemical, and biochemical data to determine the effect of this compound treatment on the disease phenotype.

Potential Applications in Neurological Disorders

Based on the known functions of CRBN, this compound could be a valuable tool to investigate its role in:

  • Proteinopathies (Alzheimer's, Parkinson's, Huntington's Diseases): By degrading CRBN, this compound can be used to study the impact of this E3 ligase on the clearance of aggregate-prone proteins such as amyloid-beta, tau, alpha-synuclein, and mutant huntingtin.

  • Synaptic Plasticity and Cognitive Function: CRBN is known to regulate ion channels and synaptic proteins. This compound can be used to probe the role of CRBN in learning and memory processes.

  • Neuroinflammation: The ubiquitin-proteasome system is intricately linked to inflammatory pathways. This compound could be used to explore the role of CRBN in modulating neuroinflammatory responses in various neurological conditions.

Limitations and Considerations

  • In Vivo Efficacy: A key consideration is the reported lack of in vivo efficacy of this compound in mice, potentially due to high plasma protein binding. Researchers should consider this limitation when designing in vivo experiments and may need to explore alternative delivery methods or formulations.

  • Blood-Brain Barrier Permeability: The ability of this compound to cross the blood-brain barrier has not been extensively characterized. This is a critical factor for its use in studying central nervous system disorders.

  • Off-Target Effects: As with any pharmacological tool, the potential for off-target effects should be considered and controlled for in experimental designs.

  • Cell-Type Specificity: The expression and function of CRBN may vary between different neuronal and glial cell types. This should be taken into account when interpreting results.

Conclusion

This compound represents a valuable chemical probe for elucidating the multifaceted roles of Cereblon in the nervous system. While its direct application in neurological disorder models is yet to be extensively documented, its potent CRBN-degrading activity in vitro provides a strong foundation for its use in a wide range of neuroscience research. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of CRBN degradation as a novel strategy for understanding and potentially treating debilitating neurological disorders. Careful consideration of its limitations will be crucial for the successful design and interpretation of experiments utilizing this compound.

References

Application Notes and Protocols for Investigating Smooth Muscle Function Using TD-165

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-165 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] While the primary role of CRBN is understood within the context of the CRL4-CRBN E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation, its specific functions in smooth muscle physiology are still an emerging area of research. This document provides a framework for investigating the potential role of CRBN in smooth muscle function by utilizing this compound as a chemical probe to induce its degradation. The following protocols and application notes are designed to guide researchers in exploring the hypothesis that CRBN degradation by this compound modulates smooth muscle contractility and signaling pathways.

Smooth muscle contraction is a fundamental process in various physiological functions, including the regulation of blood pressure, digestion, and airway resistance.[2] The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20 kDa regulatory light chain of myosin (MLC20), which is controlled by the balance of activities between myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).[3][4] Various signaling pathways, including those involving calcium influx and the RhoA/Rho-kinase (ROCK) pathway, converge on MLCK and MLCP to modulate smooth muscle tone.[5][6][7] By depleting CRBN, researchers can investigate its potential downstream effects on these key regulatory pathways of smooth muscle function.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that consists of a ligand that binds to CRBN and another ligand that binds to an E3 ubiquitin ligase, connected by a linker.[1] This ternary complex formation results in the ubiquitination and subsequent proteasomal degradation of CRBN. The degradation of CRBN can be quantified by techniques such as Western blotting or proteomics.

Potential Applications in Smooth Muscle Research

  • Investigating the role of Cereblon in regulating vascular tone: By inducing the degradation of CRBN in isolated arterial rings, researchers can assess the impact on agonist-induced contractions and endothelium-dependent or -independent relaxation.

  • Elucidating novel signaling pathways in airway smooth muscle: this compound can be used to explore the involvement of CRBN in the regulation of bronchoconstriction and bronchodilation in response to various stimuli.

  • Exploring the contribution of Cereblon to gastrointestinal motility: Studies on isolated intestinal smooth muscle strips can reveal whether CRBN plays a role in spontaneous contractions or responses to neurotransmitters.

  • Identifying potential therapeutic targets for diseases characterized by smooth muscle dysfunction: If CRBN is found to be a key regulator of smooth muscle contractility, this compound could serve as a tool to validate it as a therapeutic target for conditions like hypertension, asthma, or gastrointestinal disorders.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Smooth Muscle Cells
ParameterValueCell TypeTreatment Duration
DC50 (CRBN Degradation)20.4 nMHEK293T Cells24 hours[1]
Dmax (CRBN Degradation)99.6%HEK293T Cells24 hours[1]
Hypothetical IC50 (Phenylephrine-induced contraction)ValueAortic Smooth MusclePre-incubation time
Hypothetical EC50 (Acetylcholine-induced relaxation)ValueAortic RingsPre-incubation time

Note: IC50 and EC50 values for smooth muscle preparations are hypothetical and would need to be determined experimentally.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Smooth Muscle Contraction

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC RhoA RhoA GPCR->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR releases Ca_channel L-type Ca2+ Channel Ca_cyto Ca2+ Ca_channel->Ca_cyto influx Ca_SR Ca2+ Ca_SR->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active activated by Ca2+-Calmodulin Myosin Myosin MLCK_active->Myosin phosphorylates Myosin_P Myosin-P Myosin->Myosin_P Relaxation Relaxation Myosin->Relaxation Myosin_P->Myosin Contraction Contraction Myosin_P->Contraction ROCK ROCK RhoA->ROCK MLCP MLCP ROCK->MLCP inhibits MLCP->Myosin_P dephosphorylates

Caption: General signaling pathway of agonist-induced smooth muscle contraction.

Hypothetical Mechanism of this compound Action

TD165 This compound CRBN CRBN TD165->CRBN binds E3_Ligase E3 Ubiquitin Ligase CRBN->E3_Ligase recruits Proteasome Proteasome CRBN->Proteasome targeted to Hypothetical_Target Hypothetical CRBN Substrate (e.g., Regulator of Ca2+ sensitization) CRBN->Hypothetical_Target normally targets for degradation (hypothesized) E3_Ligase->CRBN ubiquitinates CRBN_degraded CRBN (Degraded) Proteasome->CRBN_degraded CRBN_degraded->Hypothetical_Target targeting is lost Smooth_Muscle_Response Altered Smooth Muscle Response Hypothetical_Target->Smooth_Muscle_Response modulates

Caption: Hypothetical mechanism of this compound leading to altered smooth muscle response.

Experimental Workflow

Tissue_Isolation 1. Isolate Smooth Muscle Tissue (e.g., Aorta) Tissue_Prep 2. Prepare Tissue Rings or Strips Tissue_Isolation->Tissue_Prep Incubation 3. Incubate with this compound or Vehicle Control Tissue_Prep->Incubation Stimulation 4. Stimulate with Agonist/Antagonist Incubation->Stimulation Biochemical_Assay 7. Biochemical Analysis (e.g., Western Blot for CRBN) Incubation->Biochemical_Assay Measurement 5. Measure Contractile Response (Isometric Tension) Stimulation->Measurement Analysis 6. Data Analysis (e.g., Dose-Response Curves) Measurement->Analysis

Caption: Experimental workflow for assessing the effect of this compound on smooth muscle contractility.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings

Objective: To determine the effect of CRBN degradation by this compound on the contractile response of vascular smooth muscle to a vasoconstrictor agonist (e.g., phenylephrine).

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • This compound (stock solution in DMSO)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Potassium chloride (KCl)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

    • Connect the rings to isometric force transducers.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.

    • After equilibration, contract the rings with 60 mM KCl to check for viability.

    • Wash the rings and allow them to return to baseline.

    • Assess endothelium integrity by contracting with 1 µM PE followed by relaxation with 10 µM ACh. Rings showing >80% relaxation are considered endothelium-intact.

  • This compound Incubation:

    • Incubate the aortic rings with various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours, to be optimized for CRBN degradation).

  • Contractile Response:

    • Generate a cumulative concentration-response curve to PE (e.g., 1 nM to 10 µM).

    • Record the isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curves and calculate the pEC50 (-log EC50) and Emax values.

    • Compare the curves obtained in the presence and absence of this compound using appropriate statistical tests (e.g., two-way ANOVA).

  • Biochemical Confirmation:

    • At the end of the experiment, snap-freeze some of the this compound-treated and control tissues for Western blot analysis to confirm CRBN degradation.

Protocol 2: Western Blotting for Cereblon (CRBN) Degradation

Objective: To confirm the degradation of CRBN in smooth muscle tissue or cells following treatment with this compound.

Materials:

  • This compound-treated and control smooth muscle tissues or cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against CRBN

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tissues or lyse the cells in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the CRBN signal to the loading control.

    • Compare the levels of CRBN in this compound-treated samples to the vehicle controls.

Conclusion

The application of this compound as a tool to induce the degradation of CRBN offers a novel approach to investigate the role of this E3 ligase substrate receptor in smooth muscle physiology. The protocols outlined above provide a starting point for researchers to explore the potential impact of CRBN on smooth muscle contractility and signaling. The findings from such studies could not only enhance our understanding of the fundamental mechanisms of smooth muscle function but also potentially unveil new therapeutic avenues for a variety of disorders.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and TD-165 Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically reduce the levels of a target protein is a cornerstone of modern biological research and drug development. Two powerful and distinct technologies have emerged as leading methods for achieving this: RNA interference (RNAi) mediated by lentiviral short hairpin RNA (shRNA) and targeted protein degradation (TPD) facilitated by small molecules like TD-165. While both aim to diminish the functional output of a target protein, they operate through fundamentally different mechanisms, each with unique advantages and considerations.

Lentiviral shRNA technology provides a stable and long-term solution for gene silencing by targeting the messenger RNA (mRNA) of the protein of interest for degradation.[1][2] This method leverages the cell's endogenous RNAi machinery to prevent the translation of the target protein. In contrast, this compound-mediated degradation acts at the post-translational level, utilizing the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to directly eliminate the target protein.[3] This approach offers a rapid and direct means of protein removal.

These application notes provide a detailed comparison of these two cutting-edge technologies, including their mechanisms of action, experimental protocols, and key performance metrics. This document is intended to guide researchers in selecting the most appropriate method for their specific experimental needs and to provide the necessary protocols to implement these techniques effectively.

Mechanisms of Action

Lentiviral shRNA Knockdown

Lentiviral vectors are a type of retrovirus that can infect both dividing and non-dividing cells, making them a versatile tool for gene delivery.[1] The lentiviral vector carrying a short hairpin RNA (shRNA) sequence specific to the target gene is introduced into the host cell. Once inside, the viral RNA is reverse-transcribed and integrated into the host cell's genome, leading to stable and long-term expression of the shRNA.[2]

The expressed shRNA is then processed by the cell's endogenous RNAi machinery. The enzyme Dicer cleaves the shRNA into a small interfering RNA (siRNA). This siRNA is then loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target mRNA molecule with a complementary sequence. Upon binding, the RISC complex cleaves the target mRNA, leading to its degradation and thereby preventing its translation into protein.[2]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Lentiviral Vector Lentiviral Vector shRNA Gene shRNA Gene Lentiviral Vector->shRNA Gene Integration Host Genome Host Genome shRNA Gene->Host Genome shRNA Transcript shRNA Transcript Host Genome->shRNA Transcript Transcription Dicer Dicer shRNA Transcript->Dicer siRNA siRNA Dicer->siRNA Cleavage RISC RISC siRNA->RISC Loading Target mRNA Target mRNA RISC->Target mRNA Binding Degraded mRNA Degraded mRNA Target mRNA->Degraded mRNA Cleavage

Lentiviral shRNA Knockdown Pathway.
This compound Mediated Protein Degradation

This compound is a representative heterobifunctional small molecule, often referred to as a Proteolysis-Targeting Chimera (PROTAC). This molecule consists of two distinct ligands connected by a linker. One ligand is designed to bind to the target protein of interest, while the other ligand binds to an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system.[3]

By simultaneously binding to both the target protein and an E3 ligase, this compound brings them into close proximity, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated target protein is then recognized by the proteasome, which unfolds and degrades the protein into small peptides. The this compound molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

G This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Poly-ubiquitinated Target Poly-ubiquitinated Target Ubiquitination->Poly-ubiquitinated Target Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation G cluster_workflow Lentiviral shRNA Workflow Day1 Day 1: Seed Cells Day2 Day 2: Transduction Day1->Day2 Incubate overnight Day3 Day 3: Change Medium Day2->Day3 Add lentivirus + Polybrene Day4 Day 4+: Selection Day3->Day4 Incubate 24h Analysis Analysis Day4->Analysis Add selection antibiotic (e.g., Puromycin) qRT-PCR qRT-PCR (mRNA level) Analysis->qRT-PCR WesternBlot Western Blot (Protein level) Analysis->WesternBlot G cluster_workflow This compound Degradation Workflow Seed Seed Cells Treat Treat with this compound Seed->Treat Incubate overnight Incubate Incubate Treat->Incubate Add compound to medium Harvest Harvest Cells Incubate->Harvest Time-course (e.g., 2, 4, 8, 24h) Analysis Western Blot Analysis Harvest->Analysis Lyse cells

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Targeted Protein Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing targeted protein degradation technologies. The content is tailored to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: We are using TD-165 to degrade Cav1.2, but we do not observe any degradation. What could be the issue?

A1: The primary reason for the lack of Cav1.2 degradation by this compound is that This compound is a PROTAC designed to degrade Cereblon (CRBN), not Cav1.2 . It is a common misconception, and this highlights a critical first step in any targeted protein degradation experiment: confirming that the PROTAC is designed for your protein of interest. This compound is comprised of a ligand for the E3 ligase von Hippel-Landau (VHL) and a ligand for CRBN, effectively inducing the ubiquitination and subsequent degradation of CRBN itself[1][2][3].

Therefore, the expected outcome of treating cells with this compound is a decrease in CRBN protein levels, not Cav1.2. For effective degradation of Cav1.2, a PROTAC specifically designed with a Cav1.2-binding ligand would be required.

Troubleshooting Guide: My PROTAC is Not Degrading the Target Protein

Even when using a PROTAC designed for your target protein, degradation can sometimes be inefficient or absent. This guide provides a systematic approach to troubleshooting these issues, using the "this compound and Cav1.2" scenario as a framework for outlining key experimental considerations.

Step 1: Verify the Fundamentals

  • Confirm the PROTAC's Target: As highlighted in the case of this compound, the first step is to ensure your PROTAC is designed to bind your protein of interest. Review the manufacturer's documentation or the relevant scientific literature.

  • Check Compound Integrity and Solubility: Ensure the PROTAC is correctly stored and handled to prevent degradation. Poor solubility can also limit its cellular availability and, consequently, its efficacy[4].

Step 2: Assess Target Engagement and Cellular Availability

  • Cellular Permeability: PROTACs are large molecules and may have poor cell membrane permeability[5][6]. If you suspect this is an issue, consider using cell lines with lower efflux pump activity or employing specialized assays to evaluate cellular uptake[7].

  • Target and E3 Ligase Expression: Successful degradation requires the presence of both the target protein and the recruited E3 ligase in your cellular model. Confirm the expression levels of both proteins via Western blot or other quantitative methods.

Step 3: Investigate the Ternary Complex Formation

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation[8][9][10][11]. This phenomenon, known as the "hook effect," results in reduced degradation at higher doses. It is crucial to perform a dose-response experiment to identify the optimal concentration range for degradation.

  • Ternary Complex Cooperativity: The stability of the ternary complex is a key determinant of degradation efficiency. Biophysical assays like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can be used to study the formation and stability of this complex[12].

Step 4: Examine the Ubiquitination and Degradation Machinery

  • Proteasome Activity: PROTAC-mediated degradation relies on the ubiquitin-proteasome system. To confirm that the observed protein loss is due to proteasomal degradation, you can co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor would confirm a proteasome-dependent mechanism[13].

  • Ubiquitination of the Target Protein: A direct way to assess the mechanism of action is to check for the ubiquitination of your target protein upon PROTAC treatment. This can be done via immunoprecipitation of the target protein followed by Western blotting for ubiquitin.

Step 5: Consider the Target Protein's Biology

  • Protein Turnover Rate: The rate at which your target protein is naturally synthesized and degraded can influence the observed level of degradation. Proteins with a very rapid turnover rate may require more potent or prolonged PROTAC treatment to achieve significant degradation[14][15]. The turnover of Cav1.2 at the plasma membrane, for instance, is relatively fast[14].

Quantitative Data Summary

The following table summarizes the reported degradation performance of this compound for its actual target, Cereblon (CRBN).

CompoundTarget ProteinCell LineDC50DmaxIncubation TimeReference
This compoundCRBNHEK293T20.4 nM99.6%24 hours[1][2]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of degradation observed.

Experimental Protocols

1. Western Blot for Protein Degradation

This protocol is used to quantify the amount of a target protein in cell lysates.

  • Cell Lysis:

    • Culture and treat cells with the desired concentrations of the PROTAC for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cav1.2 or anti-CRBN) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

2. Immunoprecipitation (IP) for Target Ubiquitination

This protocol is designed to isolate a specific protein to determine if it has been ubiquitinated.

  • Cell Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells in a denaturing IP buffer (containing SDS) to disrupt protein-protein interactions.

    • Dilute the lysate with a non-denaturing buffer to allow for antibody binding.

  • Immunoprecipitation:

    • Add a primary antibody against the target protein to the lysate and incubate overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with IP wash buffer to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the protein from the beads by boiling in Laemmli sample buffer.

    • Perform a Western blot as described above, using a primary antibody against ubiquitin to detect the ubiquitinated target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., Cav1.2 - if targeted) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Target - PROTAC - E3 Ligase Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, leading to target protein degradation.

Cav1_2_Signaling cluster_0 Cav1.2 Signaling Pathways Membrane_Depolarization Membrane Depolarization Cav1_2 Cav1.2 Channel Membrane_Depolarization->Cav1_2 Activates Ca_Influx Ca2+ Influx Cav1_2->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates Calcineurin Calcineurin Ca_Influx->Calcineurin Activates CaMK CaMKII / CaMKIV Calmodulin->CaMK CREB CREB CaMK->CREB Phosphorylates NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) Gene_Expression Gene Expression CREB->Gene_Expression NFAT->Gene_Expression

Caption: Simplified signaling pathways downstream of Cav1.2 channel activation.[8]

References

Technical Support Center: Optimizing TD-165 Concentration for Maximum Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of TD-165 concentration for achieving maximum degradation of the target protein, Cereblon (CRBN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera)-based degrader of the Cereblon (CRBN) protein.[1][2] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to CRBN, and the other end binds to the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1][2] This dual binding brings CRBN into close proximity with the E3 ligase, leading to the ubiquitination of CRBN and its subsequent degradation by the proteasome.[3][4]

Q2: What is the optimal concentration range for this compound?

A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, in HEK293T cells, this compound has been shown to have a 50% degradation concentration (DC50) of 20.4 nM and a maximum degradation (Dmax) of 99.6% when treated for 24 hours at concentrations up to 100 nM.[1] A concentration-dependent decrease in CRBN protein levels was observed in HEK293T cells treated with 0.1 to 10 µM of this compound for 24 hours.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How do I determine the DC50 and Dmax of this compound in my experimental setup?

A3: To determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum achievable degradation), you should perform a dose-response experiment.[5][6] Treat your cells with a range of this compound concentrations (e.g., a serial dilution from 1 nM to 10 µM) for a fixed period (e.g., 24 hours). Subsequently, quantify the remaining CRBN protein levels using a suitable method like Western blotting or a luminescence-based assay.[6][7] The DC50 and Dmax values can then be calculated by fitting the data to a dose-response curve.[5]

Q4: I am not observing the expected degradation of CRBN. What are the possible reasons and troubleshooting steps?

A4: Several factors could contribute to a lack of CRBN degradation. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low CRBN degradation Incorrect this compound concentration: The concentration used may be too low or too high, leading to the "hook effect" where ternary complex formation is suboptimal.[8][9]Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration.[8]
Insufficient incubation time: The treatment duration may not be long enough to observe significant degradation.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the time required to reach Dmax.
Poor cell permeability of this compound: The compound may not be efficiently entering the cells.While this compound is a small molecule, permeability can vary between cell lines. If possible, use a positive control PROTAC known to be cell-permeable.
Low expression of VHL E3 ligase: The cell line used may have low endogenous levels of the VHL E3 ligase, which is required for this compound's mechanism of action.Verify VHL expression levels in your cell line via Western blot or qPCR. Consider using a different cell line with higher VHL expression.
Issues with Western blot protocol: Problems with protein extraction, transfer, or antibody incubation can lead to inaccurate results.Ensure the use of protease inhibitors during sample preparation to prevent protein degradation.[10] Optimize your Western blot protocol for low-abundance proteins if necessary. Use a validated anti-CRBN antibody and appropriate positive and negative controls.
High variability between replicates Inconsistent cell seeding or treatment: Uneven cell numbers or variations in compound addition can lead to variable results.Ensure consistent cell seeding density and accurate pipetting of this compound.
Cell confluency issues: Testing on cells that are either too sparse or overly confluent can affect experimental outcomes.Standardize cell confluency for all experiments. A confluency of around 70% at the time of treatment is often recommended.[11]
Observed cytotoxicity High this compound concentration: Very high concentrations of the degrader may induce off-target effects and cellular toxicity.Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Use concentrations well below the toxic range for degradation experiments.
Off-target effects: this compound may be degrading other essential proteins besides CRBN.Perform global proteomics analysis to identify potential off-target proteins that are degraded upon this compound treatment.[12][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available data.

ParameterValueCell LineTreatment ConditionsReference
DC50 20.4 nMHEK293T24 hours[1]
Dmax 99.6%HEK293T24 hours, up to 100 nM[1]
Effective Concentration Range for Degradation 0.1 - 10 µMHEK293T24 hours[1][2]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)
  • Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 70-80% confluency on the day of treatment.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in cell culture medium. A common approach is to use a half-log or log-fold dilution series (e.g., 1 µM, 316 nM, 100 nM, 31.6 nM, 10 nM, 3.16 nM, 1 nM, and a vehicle control).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time, typically 24 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.[11]

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for CRBN and the loading control using densitometry software.

    • Normalize the CRBN band intensity to the corresponding loading control band intensity.

    • Plot the normalized CRBN levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Protocol 2: Time-Course of this compound Mediated Degradation
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Cell Treatment: Treat the cells with the predetermined optimal concentration of this compound (or a concentration around the DC50) and a vehicle control.

  • Time Points: Harvest the cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Processing and Analysis: Follow steps 5-8 from Protocol 1 for each time point to quantify CRBN protein levels.

  • Data Analysis: Plot the normalized CRBN levels against time to visualize the degradation kinetics.

Visualizations

TD165_Mechanism cluster_cell Cell This compound This compound Ternary_Complex CRBN-TD-165-VHL Ternary Complex This compound->Ternary_Complex Binds CRBN CRBN (Target Protein) CRBN->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_CRBN Ubiquitinated CRBN Ternary_Complex->Ub_CRBN Catalyzes Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CRBN->Proteasome Targeted for Degradation Degraded_Fragments Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of this compound mediated CRBN degradation.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Execution cluster_analysis Data Analysis Start Start: Define Cell Line and Target Dose_Response_Plan Plan Dose-Response Experiment Start->Dose_Response_Plan Time_Course_Plan Plan Time-Course Experiment Start->Time_Course_Plan Cell_Culture Cell Culture and Seeding Dose_Response_Plan->Cell_Culture Time_Course_Plan->Cell_Culture Treatment Treat with this compound Concentrations/Times Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Quantification Band Densitometry Western_Blot->Quantification Normalization Normalize to Loading Control Quantification->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Kinetic_Analysis Time-Course Analysis Normalization->Kinetic_Analysis Results Determine DC50, Dmax, and Degradation Rate Curve_Fitting->Results Kinetic_Analysis->Results Troubleshooting_Tree Start Start: No/Low CRBN Degradation Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Action: Perform Dose-Response Check_Concentration->Optimize_Concentration No Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Optimize_Time Action: Perform Time-Course Check_Time->Optimize_Time No Check_VHL Is VHL E3 ligase expressed? Check_Time->Check_VHL Yes Optimize_Time->Check_VHL Check_VHL_Action Action: Check VHL levels (WB/qPCR) Check_VHL->Check_VHL_Action No Check_WB Is the Western Blot protocol optimized? Check_VHL->Check_WB Yes Further_Investigation Consider Off-Target Effects or Cell Line Specific Issues Check_VHL_Action->Further_Investigation Optimize_WB Action: Troubleshoot WB Protocol Check_WB->Optimize_WB No Check_WB->Further_Investigation Yes Success Problem Solved Optimize_WB->Success

References

TD-165 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TD-165. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its primary mechanism of action is to induce the degradation of a target protein through the ubiquitin-proteasome system.

There appears to be some conflicting information in commercially available product descriptions. While some sources describe this compound as a degrader of Cereblon (CRBN), the primary scientific literature and other vendors indicate that this compound is a PROTAC that recruits the E3 ubiquitin ligase CRBN to degrade a different target protein. One vendor specifies that this compound degrades Cav1.2α with a DC50 of 20.4 nM[1][2]. It is common for PROTACs to cause some level of auto-degradation of the recruited E3 ligase, which may be the source of the "CRBN degrader" description.

Therefore, the intended on-target effect of this compound is the degradation of Cav1.2α, mediated by the recruitment of CRBN. Researchers should empirically validate the degradation of both Cav1.2α and CRBN in their specific experimental system.

Q2: What are the potential off-target effects of this compound?

The off-target effects of this compound have not been extensively published. However, based on its mechanism of action, potential off-target effects can be predicted:

  • Degradation of Zinc-Finger (ZF) Proteins: this compound utilizes a CRBN binder that is a derivative of thalidomide or pomalidomide. It is well-documented that these molecules can induce the degradation of certain zinc-finger transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as other ZF proteins. This is a known class effect for CRBN-recruiting PROTACs.

  • "Off-target" E3 Ligase Recruitment: While designed to recruit CRBN, the VHL (von Hippel-Landau) ligand component could potentially engage VHL, leading to unintended ubiquitination events. However, the primary literature suggests CRBN as the recruited E3 ligase for its activity.

  • Target-related Off-target Effects: The warhead of the PROTAC (the part that binds to the target protein) may have some affinity for other proteins with similar binding domains, leading to their degradation.

Q3: How can I mitigate the potential off-target effects of this compound?

Several strategies can be employed to minimize and control for off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that achieves robust degradation of the target protein. This minimizes the risk of engaging lower-affinity off-targets.

  • Employ Control Compounds:

    • Inactive Stereoisomer: If available, use a stereoisomer of the CRBN-binding ligand that does not bind to CRBN as a negative control.

    • Warhead Control: Use the warhead molecule alone (the part that binds to the target protein) to understand the effects of target inhibition versus degradation.

  • Orthogonal Validation:

    • RNAi/CRISPR: Use genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the target protein to confirm that the observed phenotype is due to the loss of the target protein and not an off-target effect of this compound.

    • Structurally Different PROTAC: If possible, use a different PROTAC that degrades the same target but has a different chemical structure (e.g., recruits a different E3 ligase like VHL).

  • Proteomics Analysis: Perform unbiased proteomic profiling to identify all proteins that are degraded upon treatment with this compound in your cell line of interest.

Q4: I am observing the "hook effect" in my experiments. What is it and how do I address it?

The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for ubiquitination.

To address the hook effect, it is crucial to perform a full dose-response curve for this compound to identify the optimal concentration range for target degradation and to avoid using concentrations that are in the hook effect range.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation of the target protein (Cav1.2α) 1. Cell line does not express sufficient levels of CRBN. 2. This compound is not cell-permeable in your system. 3. The concentration of this compound is too low or in the "hook effect" range. 4. The target protein has a very slow turnover rate.1. Confirm CRBN expression by Western Blot or qPCR. 2. Perform a cellular thermal shift assay (CETSA) to confirm target engagement. 3. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM). 4. Increase the treatment duration.
Unexpected phenotype observed 1. Off-target degradation of another protein. 2. On-target effect that was not anticipated.1. Perform proteomic analysis to identify off-target substrates. Use control compounds and orthogonal validation methods (siRNA/CRISPR). 2. Confirm the phenotype with genetic knockdown/knockout of the target protein.
High variability between experiments 1. This compound instability in solution. 2. Inconsistent cell culture conditions.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell passage number, density, and media composition.

Quantitative Data Summary

CompoundTargetDC50DmaxCell LineReference
This compoundCav1.2α20.4 nM99.6%HEK293T[1][2][3][4]
  • DC50: The concentration of the compound that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation observed.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the target protein (e.g., Cav1.2α) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

Protocol 2: Global Proteomics for Off-Target Identification

  • Experimental Design: Treat cells with this compound at a concentration that gives maximal target degradation and a vehicle control (DMSO). Include multiple biological replicates for each condition.

  • Sample Preparation: Harvest cell pellets and perform protein extraction and digestion (typically with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the control.

  • Validation: Validate the degradation of potential off-target candidates identified by proteomics using Western Blotting.

Visualizations

TD165_Mechanism cluster_PROTAC This compound cluster_Cell Cellular Environment TD165 This compound CRBN_ligand CRBN Ligand (Pomalidomide-like) Linker Linker Warhead Warhead (Cav1.2α binder) Ternary Ternary Complex (Target-TD165-CRBN) TD165->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruits Target Target Protein (Cav1.2α) Target->Ternary Binds Ub Ubiquitin Ternary->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for this compound mediated protein degradation.

Off_Target_Workflow start Start: Unexpected Phenotype or Proactive Screening proteomics Global Proteomics (LC-MS/MS) - Treat with this compound vs. DMSO start->proteomics data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis candidate_list Generate Candidate Off-Target List data_analysis->candidate_list validation Orthogonal Validation of Candidates candidate_list->validation wb Western Blot validation->wb crispr CRISPR/siRNA Knockdown of Candidate validation->crispr conclusion Conclusion: Confirm or Refute Off-Target Effect wb->conclusion phenotype Phenotypic Rescue/ Mimicry Assay crispr->phenotype phenotype->conclusion Troubleshooting_Tree start Issue: No Target Degradation check_crbn Is CRBN expressed in your cell line? start->check_crbn check_dose Have you performed a wide dose-response curve? check_crbn->check_dose Yes no_degradation Conclusion: System may not be suitable for this compound check_crbn->no_degradation No check_time Have you tried a longer time course? check_dose->check_time Yes degradation_ok Conclusion: Optimization of conditions successful check_dose->degradation_ok No, try this check_engagement Does this compound engage the target in cells (e.g., CETSA)? check_time->check_engagement Yes check_time->degradation_ok No, try this check_engagement->no_degradation No check_engagement->degradation_ok Yes

References

TD-165 Technical Support Center: Improving Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of TD-165 for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of the Cereblon (CRBN) protein. It is a heterobifunctional molecule composed of a ligand that binds to CRBN and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing CRBN into proximity with the VHL E3 ligase complex, this compound mediates the ubiquitination and subsequent proteasomal degradation of CRBN.[1]

Q2: What are the known solubility properties of this compound?

A2: this compound is highly soluble in organic solvents such as DMSO and ethanol (up to 100 mg/mL), but it is insoluble in water. This high lipophilicity is common for PROTAC molecules and can present challenges when preparing aqueous solutions for in vitro assays.

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

A3: Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue. This occurs because the compound's solubility drastically decreases as the concentration of the organic co-solvent (DMSO) is reduced. The aqueous environment of the cell culture medium cannot maintain the this compound in solution at higher concentrations.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Problem: this compound precipitates out of solution upon dilution into my aqueous assay buffer or cell culture medium.

Possible Cause Recommended Solution
Poor Aqueous Solubility This compound is inherently hydrophobic. Consider the use of a co-solvent system or solubility enhancers. For cell-based assays, ensure the final DMSO concentration is as high as tolerable for your cells (typically ≤ 0.5%).
High Final Concentration The desired final concentration of this compound may exceed its aqueous solubility limit. If possible, lower the final assay concentration. The reported effective concentrations for this compound in cell-based assays are in the nanomolar to low micromolar range (0.1-10 µM).
Incorrect Dilution Method Rapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous buffer can cause localized high concentrations and immediate precipitation. Employ a serial dilution method as described in the experimental protocols below.
Buffer Composition High salt concentrations or certain buffer components can decrease the solubility of hydrophobic compounds. If possible, test the solubility of this compound in different buffer systems.
Temperature Effects Temperature shifts can affect solubility. Ensure all solutions are at the same temperature before mixing.

Quantitative Data: Solubility of a Representative VHL-Recruiting PROTAC

Since specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table provides representative solubility data for a VHL-recruiting PROTAC with similar physicochemical properties. This data is intended to serve as a guideline for formulation development.

Solvent/Buffer SystemMaximum Soluble Concentration (µM)
100% DMSO>10,000
100% Ethanol>10,000
PBS (pH 7.4)<1
PBS with 5% DMSO10-20
DMEM with 10% FBS5-15
RPMI with 10% FBS5-15

Note: This data is representative and the actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO (high purity)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to use fresh DMSO as moisture can reduce solubility.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure (Serial Dilution):

    • Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.

    • Further dilute the intermediate stock solution into pre-warmed cell culture medium to achieve the final desired concentrations. It is crucial to add the DMSO solution to the medium and mix immediately to prevent precipitation.

    • To minimize the final DMSO concentration, prepare a 1000X or 200X working stock in cell culture medium. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM this compound stock in DMSO to 999 µL of cell culture medium.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

TD165_Solubility_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: this compound Precipitation Observed check_protocol Review Solution Preparation Protocol start->check_protocol is_protocol_correct Protocol Followed Correctly? check_protocol->is_protocol_correct adjust_protocol Adjust Protocol: - Use serial dilution - Add DMSO stock to warm media is_protocol_correct->adjust_protocol No check_concentration Evaluate Final Concentration is_protocol_correct->check_concentration Yes adjust_protocol->check_concentration is_conc_high Is Concentration Too High? check_concentration->is_conc_high lower_concentration Lower Final Assay Concentration is_conc_high->lower_concentration Yes use_enhancers Consider Solubility Enhancers (e.g., increase DMSO %, use co-solvents) is_conc_high->use_enhancers No end_soluble This compound Soluble lower_concentration->end_soluble use_enhancers->end_soluble end_insoluble Issue Persists: Contact Technical Support use_enhancers->end_insoluble

This compound Solubility Troubleshooting Workflow

TD165_Mechanism_of_Action This compound Mechanism of Action: CRBN Degradation cluster_vhl VHL E3 Ligase Complex VHL VHL CUL2 CUL2 VHL->CUL2 Ternary_Complex Ternary Complex (CRBN-TD165-VHL) VHL->Ternary_Complex RBX1 RBX1 CUL2->RBX1 ElonginBC Elongin B/C CUL2->ElonginBC CRBN CRBN Protein CRBN->Ternary_Complex TD165 This compound (PROTAC) TD165->Ternary_Complex Ubiquitination Ubiquitination of CRBN Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated CRBN Degradation CRBN Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

This compound Mechanism of Action: CRBN Degradation

References

TD-165 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of TD-165, a PROTAC-based Cereblon (CRBN) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). By degrading CRBN, this compound indirectly prevents the degradation of CRBN's natural substrates, such as the L-type voltage-dependent calcium channel subunit Cav1.2α. This leads to an increased surface expression of Cav1.2α.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and Ethanol. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO. It is important to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[4] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects or effects on other CRBN neosubstrates?

A4: As a degrader of CRBN, this compound will likely affect the degradation of other known CRBN neosubstrates. These can include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as other proteins such as GSPT1 and SALL4.[5][6][7][8] Researchers should consider the potential impact on these pathways in their experimental design and interpretation of results.

Stability and Storage Conditions

Quantitative data regarding the stability and storage of this compound are summarized below for easy reference.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
0 - 4°CDays to weeks (short-term)
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthProtect from light.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
No or low degradation of CRBN - Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (see "Hook Effect" below).- Incorrect Incubation Time: The treatment time may be too short to observe degradation.- Poor Cell Health: Cells may be unhealthy or at a non-optimal confluency.- Inactive Compound: Improper storage or handling may have degraded the compound.- Perform a dose-response experiment to determine the optimal concentration. A typical starting range is 0.1 - 10 µM.[4]- Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal incubation time.- Ensure cells are healthy and seeded at an appropriate density (typically 70-80% confluency).- Verify the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution if necessary.
"Hook Effect" Observed (Reduced degradation at high concentrations) - Formation of Binary Complexes: At high concentrations, this compound may form binary complexes with either CRBN or the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[9][10][11][12]- This is an intrinsic property of many PROTACs. The optimal working concentration will be in a specific range. It is crucial to perform a full dose-response curve to identify the concentration that gives maximal degradation before the hook effect becomes prominent.
Inconsistent Western Blot Results for Cav1.2α - Poor Membrane Protein Extraction: Cav1.2α is a multi-pass transmembrane protein and can be difficult to extract and solubilize.- Inefficient Transfer: Large proteins like Cav1.2α may not transfer efficiently from the gel to the membrane.- Antibody Issues: The primary or secondary antibody may not be optimal for detecting Cav1.2α.- Use a lysis buffer specifically designed for membrane proteins (e.g., RIPA buffer) and consider sonication to aid in solubilization. Avoid boiling samples containing multi-pass transmembrane proteins; instead, incubate at a lower temperature (e.g., 37°C or 70°C) for a shorter duration.[13][14]- Optimize transfer conditions (e.g., use a lower percentage gel, extend transfer time, use a wet transfer system).- Validate your antibodies and ensure they are used at the recommended dilution. Include appropriate positive and negative controls.
Unexpected Phenotypes or Off-Target Effects - Degradation of other CRBN Neosubstrates: this compound degrades CRBN, which will affect the stability of its other known substrates.- Be aware of the known CRBN neosubstrates (e.g., IKZF1, IKZF3, GSPT1, SALL4) and consider their potential roles in your experimental system.[5][6][7][8]- If possible, use rescue experiments or orthogonal approaches to confirm that the observed phenotype is due to the intended effect on the CRBN-Cav1.2α axis.

Experimental Protocols

Western Blot Analysis of CRBN Degradation and Cav1.2α Stabilization

This protocol provides a detailed methodology for assessing the effect of this compound on CRBN and Cav1.2α protein levels in a cell-based assay.

1. Cell Culture and Treatment:

  • Seed HEK293T cells (or another suitable cell line) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).[4]

2. Cell Lysis:

  • Aspirate the media and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • For membrane proteins like Cav1.2α, sonicate the lysate briefly on ice to ensure complete membrane disruption.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • For CRBN, boil the samples at 95°C for 5 minutes.

  • For Cav1.2α, incubate the samples at 37°C for 30 minutes or 70°C for 10 minutes to avoid aggregation.[14]

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Use a lower percentage gel (e.g., 8%) for the large Cav1.2α protein.

  • Run the gel according to the manufacturer's instructions.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Optimize transfer time for large proteins.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CRBN, Cav1.2α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

This compound Mechanism of Action

TD165_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence TD165 This compound Ternary_Complex Ternary Complex (CRBN-TD165-VHL) TD165->Ternary_Complex Binds CRBN Cereblon (CRBN) CRBN->Ternary_Complex Recruits VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ubiquitination CRBN Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome CRBN_Degradation Decreased CRBN Levels Proteasome->CRBN_Degradation

Caption: this compound forms a ternary complex with CRBN and VHL E3 ligase, leading to CRBN degradation.

Effect of this compound on Cav1.2α Stability

Cav12a_Regulation cluster_0 Normal Cellular State cluster_1 With this compound Treatment CRBN_normal Cereblon (CRBN) Degradation_normal Cav1.2α Degradation CRBN_normal->Degradation_normal Promotes Cav12a_normal Cav1.2α Cav12a_normal->Degradation_normal Stabilization Increased Cav1.2α Stability TD165 This compound CRBN_treated Cereblon (CRBN) TD165->CRBN_treated Degrades Cav12a_treated Cav1.2α Cav12a_treated->Stabilization

Caption: this compound degrades CRBN, preventing Cav1.2α degradation and leading to its stabilization.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis (Membrane Protein Extraction) treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (α-CRBN, α-Cav1.2α) transfer->immunoblot detection Detection & Analysis immunoblot->detection end End detection->end

Caption: A typical experimental workflow for assessing the effects of this compound on protein levels.

References

TD-165 cytotoxicity assessment and reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and reducing the cytotoxicity of TD-165.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Cereblon (CRBN) protein.[1] It functions by forming a ternary complex between CRBN and the von Hippel-Landau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1]

Q2: Why might I observe cytotoxicity in my cell line when treated with this compound?

A2: Cytotoxicity associated with this compound can arise from several factors:

  • On-target cytotoxicity: The degradation of CRBN, the intended target, may disrupt essential cellular processes, leading to cell death in certain cell lines.

  • Off-target effects: this compound could potentially bind to and affect other proteins, causing unintended toxicity.

  • Compound-specific toxicity: The chemical structure of the molecule itself, independent of its target-degrading activity, might have inherent cytotoxic properties.

  • Experimental conditions: Factors such as high compound concentration, extended exposure time, or the specific sensitivity of the cell line used can contribute to observed cytotoxicity.

Q3: What are the recommended assays for assessing this compound cytotoxicity?

A3: A variety of in vitro assays can be used to quantify cytotoxicity. It is often recommended to use multiple assays that measure different cellular endpoints to obtain a comprehensive toxicity profile. Common assays include:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.

  • Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis, by measuring the release of cytoplasmic components like lactate dehydrogenase (LDH) or the uptake of membrane-impermeable dyes.[2][3]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These methods detect specific markers of programmed cell death (apoptosis).

Q4: How can I begin to troubleshoot unexpected cytotoxicity results?

A4: If you observe unexpected or highly variable cytotoxicity, consider the following troubleshooting steps:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly (-80°C for long-term, -20°C for short-term) and is protected from light to prevent degradation.[1]

  • Optimize Cell Seeding Density: Too high or too low cell density can significantly impact assay results. Perform a titration experiment to find the optimal cell number for your specific assay and cell line.[2]

  • Review Pipetting Technique: Inconsistent pipetting can lead to high variability. Ensure gentle handling of cell suspensions and use calibrated multichannel pipettes for consistency across plates.[4]

  • Include Proper Controls: Always include vehicle-only controls (e.g., DMSO), untreated cell controls, and a positive control known to induce cytotoxicity in your cell line.[3]

  • Mitigate Plate "Edge Effects": Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell growth. Consider not using the outer wells for experimental samples or ensure proper humidification during incubation.[3]

This compound Data Summary

The following tables summarize key quantitative data related to this compound's primary function and provide an example of how to structure experimental cytotoxicity data.

Table 1: this compound Degradation Profile in HEK293T Cells

Parameter Value Experimental Conditions Source
DC₅₀ 20.4 nM 24-hour treatment [1]
Dₘₐₓ 99.6% 24-hour treatment [1]

DC₅₀: 50% degradation concentration; Dₘₐₓ: maximum degradation.

Table 2: Example Cytotoxicity Data for this compound (Hypothetical)

Cell Line Assay Type Incubation Time IC₅₀ (µM)
HEK293T MTT 72 hours > 10
Jurkat LDH Release 48 hours 2.5
A549 Caspase-Glo 48 hours 5.1

IC₅₀: 50% inhibitory concentration. This data is for illustrative purposes only.

Mechanisms and Workflows

Visualizing the mechanism of action and experimental workflows can aid in understanding and troubleshooting.

TD165_Mechanism cluster_0 This compound Mediated Degradation cluster_1 Ternary Complex TD165 This compound TD165_bound This compound CRBN CRBN (Target) CRBN_bound CRBN VHL VHL (E3 Ligase) VHL_bound VHL TD165_bound->VHL_bound CRBN_bound->TD165_bound Proteasome Proteasome CRBN_bound->Proteasome Targeting VHL_bound->CRBN_bound Ubiquitination Ub Ubiquitin Ub->VHL_bound Recruitment Degradation CRBN Degradation Proteasome->Degradation

Caption: this compound forms a ternary complex with CRBN and VHL, leading to CRBN degradation.

Cytotoxicity_Workflow General Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere overnight A->B D 4. Treat cells (include controls) B->D C 3. Prepare serial dilutions of this compound C->D E 5. Incubate for defined period (e.g., 48h) D->E F 6. Add assay reagent (e.g., MTT, LDH substrate) E->F G 7. Incubate as per protocol instructions F->G H 8. Read plate on microplate reader G->H I 9. Subtract background and normalize to controls H->I J 10. Calculate % Viability and plot dose-response curve I->J K 11. Determine IC₅₀ J->K

Caption: Workflow for assessing compound cytotoxicity using a plate-based assay.

Experimental Protocols

Protocol 1: General MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Seeding: Seed cells in a 96-well clear flat-bottom plate at a pre-determined optimal density and culture overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control wells [(Absorbance_sample / Absorbance_vehicle_control) * 100].

Protocol 2: General LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[3]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol above. In addition to vehicle and no-cell controls, prepare a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to a set of wells 45 minutes before the final reading.

  • Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the no-cell control absorbance from all values. Calculate the percentage of cytotoxicity using the formula: [ (Sample_Abs - Vehicle_Control_Abs) / (Max_Release_Control_Abs - Vehicle_Control_Abs) ] * 100.

References

Technical Support Center: Overcoming Resistance to TD-165-Mediated Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TD-165-mediated degradation of Cereblon (CRBN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Cereblon (CRBN) protein.[1][2][3] It is a heterobifunctional molecule comprising a ligand that binds to CRBN, a linker, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1] By bringing CRBN into close proximity with VHL, this compound facilitates the ubiquitination of CRBN, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of CRBN from the cell.[4]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to PROTACs like this compound can arise from various factors that disrupt the formation of the key ternary complex (PROTAC, target protein, E3 ligase) or interfere with the subsequent steps of the ubiquitin-proteasome system (UPS). Potential mechanisms include:

  • Mutations or downregulation of the VHL E3 ligase: Since this compound hijacks VHL to degrade CRBN, any alterations in VHL that prevent this compound binding or reduce VHL expression can lead to resistance.[4]

  • Mutations in CRBN: Changes in the CRBN protein sequence, particularly in the binding site for the this compound ligand, can prevent the formation of the ternary complex.

  • Impaired ubiquitin-proteasome system (UPS) function: General defects in the UPS, such as mutations in ubiquitin-activating or -conjugating enzymes, or reduced proteasome activity, can hinder the degradation of ubiquitinated CRBN.

  • Increased CRBN expression or stabilization: A significant upregulation of CRBN synthesis or mutations that increase its intrinsic stability may overwhelm the degradation capacity of this compound at a given concentration.

  • Drug efflux: Increased activity of membrane transporters that pump this compound out of the cell can reduce its intracellular concentration, thereby diminishing its efficacy.[5]

Q3: How can I confirm that this compound is actively degrading CRBN in my sensitive cell lines?

To confirm this compound activity, you should observe a dose-dependent decrease in CRBN protein levels. A typical experiment involves treating your cells with a range of this compound concentrations for a set period (e.g., 24 hours) and then assessing CRBN levels by Western blot. In HEK293T cells, this compound has been shown to have a 50% degradation concentration (DC50) of 20.4 nM and a maximum degradation (Dmax) of 99.6%.[1][2]

Troubleshooting Guide

Issue 1: No or reduced CRBN degradation observed after this compound treatment.

This is a common issue that can stem from problems with the experimental setup or the development of cellular resistance.

Initial Checks & Solutions

Potential Cause Troubleshooting Step Expected Outcome
Reagent Integrity Verify the concentration and integrity of your this compound stock solution.Consistent results with a fresh batch of the compound.
Cell Line Viability Ensure cells are healthy and within a low passage number.Healthy cell morphology and growth.
Treatment Conditions Optimize treatment time and concentration. Perform a dose-response and time-course experiment.A clear dose-dependent and time-dependent degradation of CRBN.
Antibody Quality Validate the specificity and sensitivity of your anti-CRBN antibody for Western blotting.A single, specific band at the correct molecular weight for CRBN that decreases with this compound treatment.

Investigating Resistance Mechanisms

If initial checks do not resolve the issue, a more in-depth investigation into resistance mechanisms is warranted.

Potential Resistance Mechanism Experimental Approach Data Interpretation
VHL E3 Ligase Dysfunction 1. Sequence VHL: Identify potential mutations in the VHL gene. 2. Assess VHL Expression: Quantify VHL mRNA (RT-qPCR) and protein (Western blot) levels. 3. VHL Rescue Experiment: Transfect resistant cells with wild-type VHL.Mutations in the VHL gene, or decreased VHL expression, suggest this as the resistance mechanism. Restoration of sensitivity upon wild-type VHL expression confirms this.
CRBN Target Alteration 1. Sequence CRBN: Identify mutations in the CRBN gene, particularly in the this compound binding domain. 2. Assess CRBN Expression: Quantify CRBN mRNA and protein levels to check for overexpression.Mutations in the CRBN binding site can explain the lack of degradation. Significant overexpression may require higher concentrations of this compound.
Impaired UPS Function 1. Proteasome Activity Assay: Measure the activity of the 26S proteasome using a fluorescent substrate. 2. Ubiquitination Assay: Immunoprecipitate CRBN and probe for ubiquitin to see if it is being ubiquitinated upon this compound treatment.Reduced proteasome activity or a lack of CRBN ubiquitination in the presence of this compound points to a general UPS defect.
Drug Efflux 1. Efflux Pump Inhibitor Co-treatment: Treat cells with this compound in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil).Restoration of CRBN degradation in the presence of an efflux pump inhibitor suggests increased drug efflux as the resistance mechanism.

Experimental Protocols

Protocol 1: Western Blot for CRBN Degradation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for 24 hours. Include a positive control (sensitive cell line) and a negative control (vehicle, e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against CRBN overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Protocol 2: Proteasome Activity Assay
  • Cell Culture: Culture sensitive and resistant cells under standard conditions.

  • Lysate Preparation: Harvest cells and prepare lysates in a buffer compatible with the proteasome activity assay kit.

  • Assay: Use a commercially available proteasome activity assay kit (e.g., that measures the cleavage of a fluorogenic peptide substrate like Suc-LLVY-AMC). Follow the manufacturer's instructions.

  • Data Analysis: Measure the fluorescence over time using a plate reader. Compare the proteasome activity between sensitive and resistant cell lines. A known proteasome inhibitor (e.g., MG132) should be used as a control.

Protocol 3: Co-Immunoprecipitation for CRBN Ubiquitination
  • Treatment: Treat sensitive and resistant cells with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-CRBN antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Elution and Western Blot: Wash the beads extensively and elute the bound proteins. Run the eluates on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody.

Visualizations

TD165_Mechanism_of_Action cluster_TD165 This compound PROTAC cluster_Cellular_Machinery Cellular Machinery TD165 This compound CRBN_ligand CRBN Ligand Linker Linker VHL_ligand VHL Ligand Ternary_Complex Ternary Complex (CRBN-TD165-VHL) TD165->Ternary_Complex Mediates CRBN CRBN (Target) CRBN->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Results in Ub_CRBN Ubiquitinated CRBN Ternary_Complex->Ub_CRBN Ubiquitination Ub_CRBN->Proteasome Targeted to

Caption: Mechanism of action for this compound-mediated CRBN degradation.

Troubleshooting_Workflow cluster_Resistance_Mechanisms Potential Resistance Mechanisms Start Reduced CRBN Degradation with this compound Initial_Checks Perform Initial Checks: - Reagent Integrity - Cell Health - Treatment Conditions Start->Initial_Checks Issue_Resolved Issue Resolved Initial_Checks->Issue_Resolved Successful Investigate_Resistance Investigate Resistance Mechanisms Initial_Checks->Investigate_Resistance Unsuccessful VHL_Mutation VHL Mutation/ Downregulation Investigate_Resistance->VHL_Mutation CRBN_Mutation CRBN Mutation/ Overexpression Investigate_Resistance->CRBN_Mutation UPS_Defect UPS Defect Investigate_Resistance->UPS_Defect Drug_Efflux Drug Efflux Investigate_Resistance->Drug_Efflux

Caption: Troubleshooting workflow for overcoming this compound resistance.

References

TD-165 Delivery in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC TD-165 in animal models. The information is tailored to address common challenges encountered during in vivo experiments with this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of the Cereblon (CRBN) protein. It functions by simultaneously binding to CRBN and an E3 ubiquitin ligase, thereby bringing the two into close proximity. This proximity facilitates the ubiquitination of CRBN, marking it for degradation by the proteasome.

TD165_Mechanism cluster_0 Ternary Complex Formation TD165 This compound Ternary_Complex Ternary Complex (this compound + CRBN + E3 Ligase) TD165->Ternary_Complex CRBN CRBN (Target Protein) CRBN->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CRBN Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation CRBN Degradation Proteasome->Degradation Results in Troubleshooting_Workflow Start Start: Unexpected In Vivo Results No_Efficacy Issue: No or Low Target Degradation Start->No_Efficacy Formulation_Issue Issue: Precipitation or Instability in Formulation Start->Formulation_Issue Inconsistent_Results Issue: High Variability Between Animals Start->Inconsistent_Results Check_Formulation Action: Verify Formulation Protocol No_Efficacy->Check_Formulation Check_PK Action: Perform Pharmacokinetic Study No_Efficacy->Check_PK Check_Dosing Action: Review Dosing Procedure No_Efficacy->Check_Dosing Optimize_Vehicle Solution: Optimize Vehicle Composition Formulation_Issue->Optimize_Vehicle Inconsistent_Results->Check_Dosing Refine_Technique Solution: Standardize Injection Technique Inconsistent_Results->Refine_Technique Check_Formulation->Optimize_Vehicle Increase_Dose Solution: Consider Dose Escalation Check_PK->Increase_Dose Change_Route Solution: Evaluate Alternative Administration Route Check_PK->Change_Route Check_Dosing->Refine_Technique Experimental_Workflow cluster_formulation Formulation Steps Start Start: In Vivo Experiment Formulation 1. Formulation Preparation Start->Formulation Animal_Prep 2. Animal Preparation Formulation->Animal_Prep Administration 3. Compound Administration Animal_Prep->Administration Monitoring 4. Post-Administration Monitoring Administration->Monitoring Tissue_Collection 5. Tissue Collection Monitoring->Tissue_Collection Analysis 6. Endpoint Analysis Tissue_Collection->Analysis Dissolve Dissolve this compound in DMSO Add_PEG Add PEG400 Dissolve->Add_PEG Add_Saline Add Saline (slowly) Add_PEG->Add_Saline

Validation & Comparative

Validating PROTAC-Induced Cav1.2 Degradation: A Proteomics-Focused Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the targeted degradation of the Cav1.2 calcium channel induced by a hypothetical PROTAC (Proteolysis Targeting Chimera), exemplified here as TD-165. While this compound is an established cereblon (CRBN) degrader, this guide will utilize it as a structural archetype to outline the experimental validation of a novel PROTAC designed to target Cav1.2.[1][2]

This guide offers a comparative analysis of proteomics-based methodologies and includes detailed experimental protocols to support the validation of on-target efficacy and to identify potential off-target effects.

Principles of PROTAC-Mediated Cav1.2 Degradation

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate a target protein. A PROTAC consists of a ligand that binds to the target protein (in this case, Cav1.2), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

cluster_cell Cellular Environment TD165 This compound (PROTAC) Ternary Ternary Complex (Cav1.2-PROTAC-E3) TD165->Ternary Cav12 Cav1.2 Channel Cav12->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Cav12 Ubiquitinated Cav1.2 Ternary->Ub_Cav12 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Cav12->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Figure 1: Hypothetical signaling pathway of this compound-induced Cav1.2 degradation.

Experimental Workflow for Validation

A multi-pronged approach is essential to robustly validate the degradation of Cav1.2. This workflow combines a discovery-based proteomics approach with orthogonal validation methods to confirm the specific degradation of the target protein.

cluster_proteomics Primary Validation: Proteomics cluster_secondary Secondary Validation start Cell Culture (e.g., HEK293 expressing Cav1.2) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant_ms Quantitative Mass Spectrometry (e.g., SILAC, TMT) lysis->quant_ms wb Western Blotting (Confirm Cav1.2 reduction) lysis->wb coip Co-Immunoprecipitation (Confirm Ternary Complex Formation) lysis->coip qpcr qPCR (Rule out transcriptional effects) lysis->qpcr data_analysis Bioinformatics Analysis (Identify and quantify protein changes) quant_ms->data_analysis

References

A Comparative Guide to Cav1.2 Channel Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on TD-165: Initial interest in comparing this compound to Cav1.2 inhibitors is based on a misunderstanding of its mechanism of action. This compound is not a Cav1.2 inhibitor. It is a PROTAC (PROteolysis-TArgeting Chimera) designed to induce the degradation of the protein Cereblon (CRBN).[1][2][3][4] Specifically, this compound is a hetero-bifunctional molecule that links a ligand for CRBN to a ligand for the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1][2][3][4] This proximity forces the ubiquitination of CRBN, marking it for destruction by the proteasome. As such, a direct comparison of this compound's performance against Cav1.2 inhibitors is not scientifically valid as they engage different targets and have fundamentally distinct mechanisms.

This guide will instead focus on providing a detailed comparison of established classes of true Cav1.2 inhibitors, which are critical tools in cardiovascular and neuroscience research. We will also provide a conceptual overview of the PROTAC mechanism to illustrate the function of molecules like this compound.

Overview of Cav1.2 L-Type Calcium Channels

The Cav1.2 channel, an L-type voltage-gated calcium channel, is a crucial component in cardiac and smooth muscle contraction, as well as neuronal signaling. It mediates the influx of Ca²⁺ ions into the cell in response to membrane depolarization. This calcium influx triggers a cascade of downstream events, including excitation-contraction coupling in muscle cells and regulation of gene expression in neurons. Given its central physiological role, Cav1.2 is a major target for therapeutic drugs, primarily for cardiovascular conditions like hypertension and angina.

Mechanism of Action: Cav1.2 Inhibition

Cav1.2 inhibitors, often referred to as calcium channel blockers, function by physically obstructing the channel pore or by allosterically modifying the channel's gating properties to prevent ion conduction. These inhibitors are broadly categorized into three main chemical classes: dihydropyridines, phenylalkylamines, and benzothiazepines. Each class exhibits distinct binding sites and modes of action on the Cav1.2 α1 subunit.

Below is a diagram illustrating the signaling pathway of the Cav1.2 channel and the sites of action for different inhibitor classes.

Cav1_2_Signaling_Pathway cluster_membrane Plasma Membrane Cav1_2 Cav1.2 Channel (α1 Subunit) Ca_influx Ca²⁺ Influx Cav1_2->Ca_influx mediates DHP Dihydropyridines (e.g., Nifedipine) DHP->Cav1_2 binds (external) PAA Phenylalkylamines (e.g., Verapamil) PAA->Cav1_2 binds (internal pore) BTZ Benzothiazepines (e.g., Diltiazem) BTZ->Cav1_2 binds (internal) Depolarization Membrane Depolarization Depolarization->Cav1_2 activates Downstream Downstream Signaling (e.g., Muscle Contraction, Gene Expression) Ca_influx->Downstream

Caption: Signaling pathway of the Cav1.2 channel and inhibitor binding sites.

Quantitative Comparison of Cav1.2 Inhibitors

The potency of Cav1.2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to block 50% of the channel's current. It is important to note that IC₅₀ values can vary significantly based on experimental conditions such as the cell type used, the charge carrier (Ca²⁺ vs. Ba²⁺), and the specific voltage protocol applied during electrophysiological recordings. The following table summarizes representative IC₅₀ values for common Cav1.2 inhibitors.

Inhibitor ClassRepresentative CompoundIC₅₀ ValueCell TypeExperimental ConditionsReference(s)
Dihydropyridine Nifedipine22 nMHEK293 cells10 mM Ba²⁺ as charge carrier[5][6]
Nifedipine1.85 - 3.35 nMCerebral Artery Myocytes2 mM Ba²⁺ or Ca²⁺ as charge carrier[7]
Phenylalkylamine Verapamil3.5 µMVascular Smooth Muscle CellsAngiotensin II-induced cell growth assay[8]
Benzothiazepine Diltiazem6.6 µMVascular Smooth Muscle CellsAngiotensin II-induced cell growth assay[8]
Diltiazem1.88 µMCerebral Artery Myocytes2 mM Ba²⁺ as charge carrier[7]
Diltiazem75 - 87 µMHEK293 cellsExpressing different Cav1.2 splice variants[9]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IC₅₀ Determination

The functional inhibition of Cav1.2 channels is most accurately measured using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion currents flowing through the channels in the membrane of a single cell.

1. Cell Preparation:

  • Cells stably or transiently expressing the human Cav1.2 α1, β₂, and α₂δ subunits (e.g., HEK293 or CHO-K1 cells) are cultured under standard conditions.

  • On the day of recording, cells are dissociated into a single-cell suspension.

2. Recording Solutions:

  • External Solution (Bath): Contains the charge carrier, typically BaCl₂ (e.g., 10-30 mM) or CaCl₂ (e.g., 2 mM), to enhance the signal and reduce calcium-dependent inactivation. The solution is buffered to a physiological pH of ~7.4.

  • Internal Solution (Pipette): Contains a cesium-based salt (e.g., CsCl or Cs-methanesulfonate) to block potassium channels, a calcium chelator like EGTA, and ATP to support channel function. The pH is buffered to ~7.3.

3. Voltage-Clamp Protocol:

  • Cells are voltage-clamped at a holding potential where the channels are in a closed state (e.g., -80 mV or -100 mV).

  • A depolarizing voltage step (e.g., to +10 mV or +20 mV for 100-200 ms) is applied to activate the Cav1.2 channels, eliciting an inward current.[10][11]

  • This protocol is repeated at regular intervals (e.g., every 15-20 seconds) to monitor the stability of the current.

4. Compound Application and Data Analysis:

  • After establishing a stable baseline current, the test compound is applied to the bath solution at increasing concentrations.

  • The steady-state inhibition of the peak current is measured at each concentration.

  • The resulting concentration-response data are fitted to the Hill equation to determine the IC₅₀ value.[7]

The PROTAC Mechanism: An Alternative Approach to Target Proteins

As mentioned, this compound operates via the PROTAC mechanism, which does not inhibit but rather eliminates the target protein. This technology offers a distinct therapeutic modality compared to traditional inhibitors.

Mechanism of Action: A PROTAC molecule is a chimeric compound with two distinct heads connected by a linker. One head binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This binding event forms a ternary complex (POI-PROTAC-E3 ligase), bringing the target protein into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination serves as a molecular flag, marking the target protein for recognition and degradation by the cell's proteasome. The PROTAC molecule is then released and can catalyze further rounds of degradation.

The diagram below illustrates the catalytic cycle of a PROTAC, such as this compound.

PROTAC_Mechanism POI Target Protein (e.g., CRBN) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound) PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of a PROTAC molecule for targeted protein degradation.

Conclusion

While a direct comparison between this compound and Cav1.2 inhibitors is inappropriate due to their different molecular targets and mechanisms, understanding both approaches is crucial for researchers in drug development. Cav1.2 inhibitors remain a cornerstone of cardiovascular therapy and a vital tool for probing calcium signaling. The choice of a specific inhibitor should be guided by its potency, selectivity, and the experimental context, with careful consideration of the assay conditions. Meanwhile, technologies like PROTACs represent a paradigm shift from occupancy-driven inhibition to event-driven protein elimination, opening new avenues for targeting proteins previously considered "undruggable."

References

A Comparative Guide: Understanding the Distinct Mechanisms of TD-165 and Nifedipine

Author: BenchChem Technical Support Team. Date: November 2025

A critical distinction must be drawn at the outset: TD-165 and nifedipine operate via fundamentally different mechanisms and are not comparable as L-type calcium channel blockers. Nifedipine is a well-established L-type calcium channel blocker, while this compound is a PROTAC (Proteolysis Targeting Chimera) designed to degrade the cereblon (CRBN) protein. This guide will elucidate the distinct functions of each compound, providing a detailed analysis of nifedipine's role in blocking L-type calcium channels and a summary of this compound's mechanism as a protein degrader.

Nifedipine: A Dihydropyridine L-Type Calcium Channel Blocker

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. Its therapeutic effects are primarily achieved through the inhibition of L-type calcium channels, which are critical for the contraction of vascular smooth muscle and cardiac muscle.

Mechanism of Action

Nifedipine selectively binds to the L-type calcium channels in the cell membrane of vascular smooth muscle and myocardial cells. This binding inhibits the influx of extracellular calcium ions into the cells. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. In the heart, this reduction in calcium influx decreases myocardial contractility.

Nifedipine_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular Relaxation Vasodilation / Muscle Relaxation Nifedipine Nifedipine Nifedipine->Ca_channel Blocks Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel Influx Contraction Muscle Contraction Ca_intracellular->Contraction Stimulates

Caption: Mechanism of action of Nifedipine.

Quantitative Data on Nifedipine's Efficacy

The following table summarizes key quantitative data regarding the efficacy of nifedipine in blocking L-type calcium channels.

ParameterValueSpecies/Cell TypeReference
IC₅₀ for ICa(L) Block0.3 µMGuinea pig ventricular myocytes
IC₅₀ for ICa(L) Block (holding potential -40 mV)50 nMGuinea pig ventricular myocytes
Experimental Protocol: Voltage-Clamp Assay for Nifedipine's Effect on L-type Calcium Current

A common method to assess the efficacy of L-type calcium channel blockers is the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of nifedipine on the L-type calcium current (ICa(L)) in isolated ventricular myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts via enzymatic digestion.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents.

  • Solutions:

    • External Solution (Tyrode's solution): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • Depolarizing pulses to +10 mV for 200 ms are applied to elicit ICa(L).

  • Drug Application: Nifedipine is applied at various concentrations to the external solution.

  • Data Analysis: The peak inward ICa(L) is measured before and after the application of nifedipine. The concentration-response curve is then plotted to determine the IC₅₀ value.

This compound: A PROTAC-Based Cereblon (CRBN) Degrader

This compound is a PROTAC (Proteolysis Targeting Chimera) that functions by inducing the degradation of the cereblon (CRBN) protein. CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex.

Mechanism of Action

This compound is a heterobifunctional molecule. One end of the molecule binds to the CRBN protein, and the other end binds to an E3 ubiquitin ligase, such as von Hippel-Landau (VHL). This brings CRBN into close proximity with the E3 ligase, leading to the ubiquitination of CRBN and its subsequent degradation by the proteasome.

TD165_Mechanism TD165 This compound Ternary_Complex Ternary Complex (CRBN-TD165-E3 Ligase) TD165->Ternary_Complex CRBN Cereblon (CRBN) CRBN->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CRBN Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation CRBN Degradation Proteasome->Degradation Results in

Caption: Mechanism of action of this compound.

Quantitative Data on this compound's Efficacy

The following table summarizes key quantitative data regarding the efficacy of this compound in degrading CRBN.

ParameterValueCell LineReference
DC₅₀ (50% degradation concentration)20.4 nMHEK293T cells
Dₘₐₓ (maximum degradation)99.6%HEK293T cells
Experimental Protocol: Western Blot Analysis for CRBN Degradation

Objective: To determine the concentration-dependent degradation of CRBN protein by this compound.

Methodology:

  • Cell Culture: HEK293T cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for CRBN, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the CRBN band for each treatment is quantified and normalized to the loading control. The percentage of CRBN degradation is calculated relative to the vehicle-treated control.

Conclusion

TD-165: A Comparative Analysis of a PROTAC-based Cereblon Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Selectivity and Mechanism of Action of the CRBN Degrader TD-165.

Initially hypothesized to interact with ion channels, extensive research has now characterized this compound as a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Cereblon (CRBN) protein. This guide provides a comprehensive comparison of this compound's performance, detailing its mechanism of action, selectivity profile, and the experimental protocols used for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase von Hippel-Lindau (VHL) and another ligand that binds to CRBN, connected by a chemical linker. By simultaneously binding to both VHL and CRBN, this compound forms a ternary complex that brings the E3 ligase in close proximity to CRBN. This induced proximity facilitates the transfer of ubiquitin molecules from the VHL E3 ligase complex to CRBN, marking it for degradation by the proteasome. This targeted degradation of CRBN offers a powerful tool to study its biological functions and explore its therapeutic potential.

Performance and Selectivity

The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This compound has been shown to be a potent degrader of CRBN.

Quantitative Analysis of CRBN Degradation

In human embryonic kidney 293T (HEK293T) cells, this compound induces the degradation of CRBN in a concentration-dependent manner. The half-maximal degradation concentration (DC50) for CRBN by this compound has been determined to be 20.4 nM .

CompoundTargetCell LineDC50 (nM)
This compound CRBNHEK293T20.4

Table 1: Potency of this compound in Degrading Cereblon.

Experimental Protocols

The characterization of this compound involves several key experiments to determine its potency, selectivity, and mechanism of action.

Western Blot Analysis of CRBN Degradation

This is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC.

Objective: To determine the concentration-dependent degradation of CRBN by this compound.

Methodology:

  • Cell Culture and Treatment: HEK293T cells are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CRBN. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize for protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of CRBN are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

Quantitative Proteomics for Selectivity Profiling

To assess the selectivity of a PROTAC, quantitative proteomics methods like mass spectrometry are employed to measure changes in the abundance of a wide range of proteins in the cell.

Objective: To identify off-target proteins that are degraded by this compound in an unbiased manner.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control. Following treatment, cells are lysed, and the proteins are extracted.

  • Protein Digestion: The protein lysates are reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): The resulting peptide mixtures from different treatment conditions are labeled with isobaric mass tags. This allows for the relative quantification of peptides from multiple samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and the attached isobaric tags, generating reporter ions whose intensities correspond to the relative abundance of the peptide in each sample.

  • Data Analysis: The mass spectrometry data is processed using specialized software to identify and quantify thousands of proteins. Proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control are identified as potential off-targets.

Signaling Pathways and Logical Relationships

Cereblon is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex and is involved in various cellular processes. The degradation of CRBN by this compound can therefore impact these signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis. CRBN has been shown to interact with the AMPK α-subunit.

this compound Mechanism of Action

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound, a PROTAC, brings together the E3 ligase VHL and the target protein Cereblon (CRBN). This proximity leads to the ubiquitination of CRBN, marking it for degradation by the proteasome.

TD165_Mechanism_of_Action This compound facilitates the ubiquitination and subsequent proteasomal degradation of Cereblon. cluster_TD165 This compound cluster_Degradation Cellular Degradation Machinery TD165 This compound VHL_ligand VHL Ligand Linker Linker CRBN_ligand CRBN Ligand VHL VHL TD165->VHL binds CRBN Cereblon (CRBN) TD165->CRBN binds Ub Ubiquitin VHL->Ub recruits Proteasome Proteasome CRBN->Proteasome targeted for degradation Ub->CRBN transfers to

Caption: this compound experimental workflow.

CRBN-AMPK Signaling Pathway

Figure 2: The Role of CRBN in the AMPK Signaling Pathway. This diagram shows that under normal conditions, CRBN can lead to the ubiquitination and degradation of the AMPKγ subunit, thereby inhibiting AMPK activity. Degradation of CRBN by a PROTAC like this compound would be expected to increase AMPK activity.

CRBN_AMPK_Pathway cluster_CRBN_Complex CRL4-CRBN E3 Ligase Complex cluster_AMPK AMPK Complex cluster_Downstream Downstream Effects CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 AMPK_alpha AMPKα CRBN->AMPK_alpha interacts with AMPK_gamma AMPKγ CRBN->AMPK_gamma mediates ubiquitination of CUL4A CUL4A ROC1 ROC1 CUL4A->ROC1 DDB1->CUL4A AMPK_beta AMPKβ AMPK_alpha->AMPK_beta AMPK_beta->AMPK_gamma Energy_Homeostasis Cellular Energy Homeostasis AMPK_complex_node AMPK_complex_node->Energy_Homeostasis regulates

Caption: CRBN and AMPK signaling.

Validating the Specificity of TD-165 on the Cav1.2 Channel Using a Genetic Knockout Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for validating the pharmacological effects of TD-165, a putative L-type calcium channel inhibitor, by leveraging a genetic knockout model of the Cav1.2 α1 subunit. The objective is to demonstrate that the physiological and cellular effects of this compound are specifically mediated through its interaction with the Cav1.2 channel.

The L-type calcium channel, a voltage-gated ion channel, plays a crucial role in various physiological processes, including cardiac and smooth muscle contraction, hormone secretion, and neuronal activity.[1][2][3] The Cav1.2 isoform is a principal component of these channels in many tissues.[3] Pharmacological inhibition of Cav1.2 is a therapeutic strategy for conditions such as hypertension and cardiac arrhythmias.[4][5][6] Genetic knockout models, where a specific gene is rendered inoperative, are powerful tools for elucidating gene function and validating the targets of new drugs.[7][8][9][10][11]

This guide outlines the experimental design, methodologies, and expected outcomes for a study comparing the effects of this compound in wild-type (WT) and Cav1.2 knockout (KO) models.

Experimental Design and Rationale

The central hypothesis is that if this compound exerts its effects primarily through the Cav1.2 channel, then the administration of this compound to Cav1.2 KO models will result in a significantly attenuated or absent physiological and cellular response compared to WT counterparts.

Experimental Groups:

  • Wild-Type (WT) + Vehicle

  • Wild-Type (WT) + this compound

  • Cav1.2 Knockout (KO) + Vehicle

  • Cav1.2 Knockout (KO) + this compound

Key Experiments and Methodologies

In Vivo Hemodynamic Analysis

Objective: To assess the effect of this compound on cardiovascular parameters in WT and Cav1.2 KO mice.

Methodology:

  • Animal Model: Adult male and female WT and cardiac-specific conditional Cav1.2 KO mice (to circumvent embryonic lethality associated with global knockout) will be used.[12][13]

  • Surgical Preparation: Mice will be anesthetized, and a pressure-transducing catheter will be inserted into the left ventricle via the right carotid artery to measure cardiac function. A second catheter will be placed in the femoral artery to measure systemic blood pressure.

  • Drug Administration: Following baseline measurements, a single intravenous dose of this compound (or vehicle) will be administered.

  • Data Acquisition: Continuous recordings of heart rate, left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), maximal rate of pressure development (+dP/dtmax), maximal rate of pressure relaxation (-dP/dtmin), and mean arterial pressure (MAP) will be collected.

Isolated Langendorff Heart Perfusion

Objective: To evaluate the direct effects of this compound on cardiac contractile function independent of systemic neurohumoral influences.

Methodology:

  • Heart Isolation: Hearts will be excised from anesthetized WT and Cav1.2 KO mice and mounted on a Langendorff apparatus.

  • Perfusion: Hearts will be retrogradely perfused with Krebs-Henseleit buffer. A fluid-filled balloon will be inserted into the left ventricle to measure isovolumetric contractile function.

  • Experimental Protocol: After a stabilization period, baseline measurements of left ventricular developed pressure (LVDP), heart rate, +dP/dtmax, and -dP/dtmin will be recorded. This compound will then be added to the perfusate in increasing concentrations.

Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes will be enzymatically isolated from WT and Cav1.2 KO mouse hearts.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings will be performed to measure ICa,L. Cells will be held at a holding potential of -80 mV and depolarized to various test potentials.

  • Drug Application: this compound will be applied to the extracellular solution, and the resulting changes in ICa,L amplitude and kinetics will be measured.

Data Presentation: Anticipated Outcomes

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: In Vivo Hemodynamic Parameters

ParameterWT + VehicleWT + this compoundCav1.2 KO + VehicleCav1.2 KO + this compound
Change in Heart Rate (bpm) ± 5↓ 50± 5± 5
Change in LVSP (mmHg) ± 3↓ 30± 3↓ 5
Change in +dP/dtmax (%) ± 5↓ 40± 5↓ 5
Change in MAP (mmHg) ± 4↓ 25± 4↓ 3

Table 2: Isolated Heart Function (Langendorff)

ParameterWT + VehicleWT + this compoundCav1.2 KO + VehicleCav1.2 KO + this compound
Change in LVDP (%) ± 5↓ 60± 5↓ 10
Change in +dP/dtmax (%) ± 5↓ 55± 5↓ 8

Table 3: Cardiomyocyte L-type Calcium Current (ICa,L)

ParameterWT + VehicleWT + this compoundCav1.2 KO + VehicleCav1.2 KO + this compound
Peak ICa,L Density (pA/pF) -10.2 ± 1.1-2.1 ± 0.5-1.5 ± 0.3-1.4 ± 0.3
% Inhibition of ICa,L N/A~80%N/A~5%

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the validation process and the underlying molecular mechanism.

experimental_workflow cluster_models Animal Models cluster_experiments Experimental Procedures cluster_analysis Data Analysis & Comparison WT Wild-Type (WT) Mice Hemodynamics In Vivo Hemodynamics WT->Hemodynamics Langendorff Isolated Heart Perfusion WT->Langendorff PatchClamp Cardiomyocyte Patch-Clamp WT->PatchClamp KO Cav1.2 Knockout (KO) Mice KO->Hemodynamics KO->Langendorff KO->PatchClamp Data Compare Physiological & Electrophysiological Data Hemodynamics->Data Langendorff->Data PatchClamp->Data Conclusion Validate this compound Specificity for Cav1.2 Data->Conclusion

Caption: Experimental workflow for validating this compound effects.

signaling_pathway cluster_wt Wild-Type Scenario cluster_ko Knockout Scenario TD165 This compound Cav12_WT Cav1.2 Channel (Wild-Type) TD165->Cav12_WT Inhibits Ca_Influx Ca2+ Influx Cav12_WT->Ca_Influx Blocks Cav12_KO Cav1.2 Channel (Knockout - Absent) No_Effect No Significant Effect Cav12_KO->No_Effect Basal State Unaffected Contraction Cardiac Contraction Ca_Influx->Contraction Reduces TD165_KO This compound TD165_KO->Cav12_KO No Target

Caption: Hypothesized signaling pathway of this compound.

Conclusion

The genetic knockout of Cav1.2 provides a definitive model to ascertain the specificity of this compound. A stark contrast in the pharmacological response to this compound between wild-type and Cav1.2 knockout models, as outlined in the anticipated results, would provide strong evidence that this compound's mechanism of action is primarily mediated through the Cav1.2 L-type calcium channel. This validation is a critical step in the preclinical development of this compound, ensuring a clear understanding of its molecular target and downstream physiological effects.

References

Comparative Analysis of TD-165 and Other PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC TD-165 with other proteolysis-targeting chimeras. The analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This technology offers a powerful alternative to traditional small-molecule inhibitors, with the potential to target proteins previously considered "undruggable".[2]

This guide focuses on this compound, a notable PROTAC, and compares it with other PROTACs, including those with similar mechanisms of action or targeting similar cellular components.

This compound: A Homo-PROTAC Targeting Cereblon

This compound is distinguished as a PROTAC-based degrader of Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3] Structurally, this compound is a homo-PROTAC, a class of PROTACs that induces the degradation of the E3 ligase itself. It is composed of a CRBN ligand, a linker, and a von Hippel-Landau (VHL) E3 ligase binding group.[3]

Comparative Quantitative Data

The following table summarizes the available quantitative data for this compound and comparable PROTACs. This data is essential for evaluating the potency and efficacy of these molecules.

PROTACTypeTargetE3 Ligase RecruitedDC50DmaxCell LineReference
This compound Homo-PROTACCRBNVHL20.4 nM99.6%HEK293T[3]
Compound 15a Homo-PROTACCRBNCRBNActive at <100 nM-MM1.S[1]
CM11 Homo-PROTACpVHL30VHL< 100 nM>90%HeLa, RCC4[4][5][6]
ZXH-4-130 Hetero-PROTACCRBNVHLPotent and Selective-MM1.S[7][8]
ZXH-4-137 Hetero-PROTACCRBNVHLPotent and Selective--[9][10]

Note: Dmax values were not available for all compounds in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The mechanism of action for PROTACs involves the hijacking of the ubiquitin-proteasome system. The diagrams below, generated using Graphviz, illustrate the distinct mechanisms of homo-PROTACs and hetero-PROTACs.

cluster_0 Homo-PROTAC Mechanism (e.g., this compound, Compound 15a, CM11) E3_A E3 Ligase (A) Ternary_Complex E3(A)-PROTAC-E3(B) Ternary Complex E3_A->Ternary_Complex E3_B E3 Ligase (B) E3_B->Ternary_Complex Homo_PROTAC Homo-PROTAC Homo_PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation E3 Ligase Degradation Proteasome->Degradation Recycling->Homo_PROTAC

Caption: Mechanism of a homo-PROTAC.

cluster_1 Hetero-PROTAC Mechanism (e.g., ZXH-4-130) POI Protein of Interest (e.g., CRBN) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Hetero_PROTAC Hetero-PROTAC Hetero_PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->Hetero_PROTAC

Caption: Mechanism of a hetero-PROTAC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11][12]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Normalize protein lysates to equal concentrations and denature by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of PROTAC treatment on cell proliferation and cytotoxicity.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the PROTAC for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Proteomics for Selectivity Profiling

This method provides a global view of protein level changes upon PROTAC treatment, assessing the selectivity of the degrader.[13]

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) or other isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins using proteomics software. Determine the fold change in protein abundance for each identified protein in the PROTAC-treated samples relative to the control. Proteins that are significantly downregulated are considered targets or off-targets of the PROTAC.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel PROTAC.

cluster_2 PROTAC Discovery and Characterization Workflow Design PROTAC Design (Target Ligand, E3 Ligase Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Cell Viability) Biochemical_Assays->Cellular_Assays Western_Blot Western Blot (DC50, Dmax) Cellular_Assays->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cellular_Assays->Viability_Assay Proteomics Selectivity Profiling (Quantitative Proteomics) Cellular_Assays->Proteomics Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Proteomics->In_Vivo Proteomics->Lead_Optimization Lead_Optimization->Design Iterate

Caption: A typical PROTAC discovery workflow.

Conclusion

This compound is a potent homo-PROTAC that induces the degradation of its E3 ligase component, CRBN. When compared to other homo-PROTACs like compound 15a and CM11, it demonstrates comparable or, in some reported cases, superior degradation efficiency. The development of both homo-PROTACs and hetero-PROTACs that can effectively degrade E3 ligase components opens up new avenues for therapeutic intervention and for studying the biology of the ubiquitin-proteasome system. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel PROTACs, furthering their potential as powerful research tools and therapeutic agents.

References

TD-165: A Comparative Guide to a PROTAC-based Cereblon Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental protocols for TD-165, a PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of the Cereblon (CRBN) protein. The information is intended for researchers and professionals in the field of drug discovery and development.

Efficacy of this compound

This compound is a heterobifunctional PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target CRBN for ubiquitination and subsequent proteasomal degradation[1][2].

In Vitro Efficacy in Human Cell Lines

To date, the published efficacy of this compound has been characterized in Human Embryonic Kidney 293T (HEK293T) cells. In this cell line, this compound has demonstrated potent and efficient degradation of CRBN[1][2].

Cell LineDC50DmaxTreatment Time
HEK293T20.4 nM99.6%24 hours
Table 1: In Vitro Efficacy of this compound in HEK293T Cells[1][2]

Note: There is currently no publicly available data on the efficacy of this compound in other cell lines, including cancer, neuronal, or immune cell lines.

In Vivo Efficacy and Tissue Specificity

An in vivo study in mice indicated that this compound did not lead to a detectable reduction in CRBN levels in the spleen, peripheral blood mononuclear cells (PBMCs), or the liver. This lack of in vivo efficacy is potentially attributable to high plasma protein binding of the compound[2]. Further research is required to determine the tissue-specific effects and overall in vivo efficacy of this compound.

Comparative Analysis with Other CRBN Degraders

Direct comparative studies detailing the efficacy of this compound against other known CRBN degraders are not yet available in the public domain. However, the field of targeted protein degradation has produced several other molecules designed to degrade CRBN, which can serve as a benchmark for future comparative analyses.

Mechanism of Action and Signaling Pathways

This compound functions by forming a ternary complex between the VHL E3 ligase and the CRBN substrate. This proximity induces the VHL-mediated ubiquitination of CRBN, marking it for degradation by the proteasome. The specific downstream signaling pathways affected by the this compound-induced degradation of CRBN have not been elucidated in published studies.

TD165_Mechanism_of_Action cluster_0 This compound Mediated CRBN Degradation TD165 This compound VHL VHL E3 Ligase TD165->VHL CRBN CRBN (Target Protein) TD165->CRBN Ternary_Complex Ternary Complex (VHL-TD165-CRBN) VHL->Ternary_Complex CRBN->Ternary_Complex Ub_CRBN Ubiquitinated CRBN Ternary_Complex->Ub_CRBN Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CRBN->Proteasome Degraded_CRBN Degraded CRBN Peptides Proteasome->Degraded_CRBN Degradation

Mechanism of this compound action.

Experimental Protocols

The following provides a general methodology for assessing the efficacy of CRBN degraders like this compound, based on standard molecular biology techniques.

Western Blot Analysis for CRBN Degradation

This protocol is designed to quantify the reduction in CRBN protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture HEK293T cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the CRBN protein levels.

  • Quantify the band intensities using densitometry software to determine the percentage of CRBN degradation at each concentration of this compound.

Western_Blot_Workflow cluster_1 Experimental Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Analysis F->G

Western Blot workflow for this compound.

References

A Comparative Guide to the Reproducibility of TD-165 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental data available for TD-165, a PROTAC (Proteolysis Targeting Chimera)-based cereblon (CRBN) degrader. In the absence of direct comparative studies involving this compound, this document serves as a resource for researchers, scientists, and drug development professionals by presenting the known characteristics of this compound alongside data for established CRBN-targeting immunomodulatory drugs (IMiDs) — thalidomide, lenalidomide, and pomalidomide. The information is intended to offer a baseline for evaluating the performance and reproducibility of experimental results related to CRBN degradation.

Overview of this compound

This compound is a bifunctional molecule designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). It functions as a PROTAC, comprising a ligand that binds to CRBN, a linker, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1][2] This dual binding brings CRBN into proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide key clinical and experimental parameters for the benchmark CRBN-modulating agents.

Table 1: In Vitro Degradation Profile of this compound

CompoundCell LineDC50 (nM)Dmax (%)Incubation Time (hours)
This compoundHEK293T20.499.624

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[1]

Table 2: Overview of Established CRBN-Modulating Agents

CompoundMechanism of ActionKey Clinical ApplicationsNotable Experimental Findings
Thalidomide Binds to CRBN, altering its substrate specificity to induce degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]Multiple myeloma, erythema nodosum leprosum.[3]Teratogenic effects are linked to the degradation of SALL4.[4]
Lenalidomide A thalidomide analog with a similar mechanism of action, leading to the degradation of IKZF1 and IKZF3.Multiple myeloma, myelodysplastic syndromes, mantle cell lymphoma.Shows greater potency and a different side-effect profile compared to thalidomide.[5]
Pomalidomide A third-generation immunomodulatory agent that also functions through CRBN-mediated degradation of neosubstrates.Relapsed and refractory multiple myeloma.[6][7]Effective in patients who have become resistant to lenalidomide.[7]

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the CRBN signaling pathway and a general workflow for evaluating CRBN degraders.

CRBN_Signaling_Pathway CRBN Signaling Pathway cluster_crl4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_protac This compound Action CRBN CRBN DDB1 DDB1 CRBN->DDB1 Proteasome Proteasome CRBN->Proteasome targeted to CUL4A CUL4A/B DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 Ub Ubiquitin ROC1->Ub transfers TD165 This compound TD165->CRBN binds VHL VHL E3 Ligase TD165->VHL recruits Ub->CRBN conjugates to Degradation CRBN Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated CRBN degradation.

Experimental_Workflow Experimental Workflow for CRBN Degrader Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hypothetical) CellCulture Cell Culture (e.g., HEK293T) Treatment Treatment with this compound (Concentration Gradient) CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot (CRBN, Loading Control) Lysis->WB Quant Densitometry and Data Analysis WB->Quant DC50 DC50/Dmax Calculation Quant->DC50 AnimalModel Animal Model Dosing This compound Administration AnimalModel->Dosing Tissue Tissue/PBMC Collection Dosing->Tissue ProteinExtraction Protein Extraction Tissue->ProteinExtraction WB_invivo Western Blot (CRBN levels) ProteinExtraction->WB_invivo

Caption: General workflow for evaluating a CRBN degrader.

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies are crucial. The following are generalized protocols for key experiments used in the characterization of CRBN degraders like this compound.

Cell Culture and Treatment
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in appropriate culture plates (e.g., 6-well plates). Once they reach a desired confluency (typically 70-80%), the culture medium is replaced with fresh medium containing various concentrations of the degrader (e.g., this compound, ranging from 0.1 nM to 10 µM) or vehicle control (e.g., DMSO). Cells are then incubated for a specified period, such as 24 hours.

Western Blot Analysis for CRBN Degradation
  • Cell Lysis: Following treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for CRBN. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software. The level of CRBN is normalized to the corresponding loading control.

Determination of DC50 and Dmax
  • Data Analysis: The normalized CRBN protein levels from the Western blot are plotted against the logarithm of the degrader concentration.

  • Curve Fitting: A non-linear regression analysis is performed using a suitable model (e.g., a four-parameter logistic curve) to fit the dose-response data.

  • Parameter Calculation:

    • DC50: The concentration of the degrader that results in a 50% reduction in the level of the target protein is calculated from the fitted curve.

    • Dmax: The maximum percentage of protein degradation observed at high concentrations of the degrader is also determined from the curve.

Conclusion

While direct comparative experimental data for this compound against other CRBN-targeting agents is not yet publicly available, the information presented in this guide provides a foundational understanding of its in vitro activity and the experimental context for its evaluation. The detailed protocols and pathway diagrams offer a framework for researchers to design and interpret experiments aimed at characterizing this compound and other novel CRBN degraders, thereby contributing to the reproducibility and advancement of research in this field.

References

A Researcher's Guide to Chemical Probes for Cav1.2 L-Type Calcium Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Small Molecules and Peptide Toxins for Modulating the Activity of a Key Physiological Regulator.

The L-type voltage-gated calcium channel Cav1.2 is a crucial mediator of calcium influx in excitable cells, playing a pivotal role in cardiovascular function, neuronal signaling, and smooth muscle contraction. Its involvement in various physiologies has made it a significant target for both basic research and therapeutic development. The selection of an appropriate chemical probe is paramount for accurately dissecting the function and regulation of Cav1.2. This guide provides a comparative overview of commonly used chemical probes, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in making informed decisions for their experimental designs.

Comparative Analysis of Cav1.2 Chemical Probes

The following tables summarize the key pharmacological properties of selected chemical probes for Cav1.2, including their potency and selectivity. It is important to note that potency values can vary depending on the experimental conditions, such as the expression system, the charge carrier (Ca²⁺ vs. Ba²⁺), and the specific voltage protocol used.

Table 1: Potency of Chemical Probes on Cav1.2 Channels

Compound ClassProbeTargetPotency (IC₅₀/EC₅₀)Assay Conditions
Peptide Toxin CalciseptineCav1.2~92 nMElectrophysiology (recombinant HEK-293T cells)
Dihydropyridine IsradipineCav1.20.001 µMCalcium Flux Assay (HEK293 cells)
NifedipineCav1.20.007 µMCalcium Flux Assay (HEK293 cells)
NitrendipineCav1.20.0034 µMCalcium Flux Assay (HEK293 cells)
AmlodipineCav1.257 nMElectrophysiology (closed-channel block)[1]
Phenylalkylamine VerapamilCav1.21.6 µMCalcium Flux Assay (HEK293 cells)
Benzothiazepine DiltiazemCav1.23.7 µMCalcium Flux Assay (HEK293 cells)

Table 2: Selectivity Profile of Cav1.2 Chemical Probes

ProbeSelectivity for Cav1.2 over Cav1.3Other Notable Selectivity Information
Calciseptine Highly selective; no significant block of Cav1.3 at concentrations that block Cav1.2[2][3]Also tested against Cav2.1, Cav2.2, and Cav3.1 with no significant block.
Isradipine Cav1.3 is about 5-10 fold less sensitive[4].Primarily selective for L-type (Cav1.x) channels.
Nifedipine Cav1.3 is less sensitive (IC₅₀ of 289 nM for Cav1.3 vs. lower for Cav1.2)[5][6].Does not significantly inhibit N-type and T-type calcium channels[7].
Verapamil Less selective compared to dihydropyridines.Also blocks other ion channels, including potassium channels.
Diltiazem Less selective compared to dihydropyridines.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches for studying Cav1.2, the following diagrams illustrate the downstream signaling cascade, a typical electrophysiological screening workflow, and a logical comparison of the different classes of chemical probes.

Cav1_2_Signaling_Pathway Cav1_2 Cav1.2 Channel Ca_Influx Ca²⁺ Influx Cav1_2->Ca_Influx mediates Depolarization Membrane Depolarization Depolarization->Cav1_2 activates CaM Calmodulin (CaM) Ca_Influx->CaM binds to CaMKII CaMKII CaM->CaMKII activates Calcineurin Calcineurin CaM->Calcineurin activates CREB CREB CaMKII->CREB phosphorylates NFAT NFAT Calcineurin->NFAT dephosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates NFAT->Gene_Expression regulates

Figure 1: Simplified Cav1.2 downstream signaling pathway.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Cav1.2) Transfection Transfection (if needed) Cell_Culture->Transfection Plating Plate cells on coverslips Transfection->Plating Patch Whole-cell patch clamp Plating->Patch Voltage_Protocol Apply voltage protocol (e.g., step depolarization) Patch->Voltage_Protocol Baseline Record baseline current Voltage_Protocol->Baseline Compound_App Apply chemical probe Baseline->Compound_App Post_Compound Record current with probe Compound_App->Post_Compound Washout Washout Post_Compound->Washout Analysis Measure current inhibition Washout->Analysis Dose_Response Generate dose-response curve Analysis->Dose_Response IC50 Calculate IC₅₀ Dose_Response->IC50

Figure 2: Experimental workflow for electrophysiological screening of Cav1.2 probes.

Probe_Comparison cluster_peptide_props Properties cluster_dhp_props Properties cluster_paa_btz_props Properties Probes Chemical Probes for Cav1.2 Peptide Peptide Toxin (e.g., Calciseptine) Probes->Peptide DHP Dihydropyridines (e.g., Isradipine, Nifedipine) Probes->DHP PAA Phenylalkylamines (e.g., Verapamil) Probes->PAA BTZ Benzothiazepines (e.g., Diltiazem) Probes->BTZ Peptide_Selectivity High Selectivity (Cav1.2 vs Cav1.3) Peptide->Peptide_Selectivity Peptide_Potency High Potency Peptide->Peptide_Potency DHP_Selectivity Good Selectivity (L-type) DHP->DHP_Selectivity DHP_Potency High Potency DHP->DHP_Potency DHP_State State-dependent (inactivated) DHP->DHP_State PAA_BTZ_Selectivity Lower Selectivity PAA->PAA_BTZ_Selectivity PAA_BTZ_Potency Lower Potency PAA->PAA_BTZ_Potency PAA_BTZ_State Use-dependent (open channel) PAA->PAA_BTZ_State BTZ->PAA_BTZ_Selectivity BTZ->PAA_BTZ_Potency BTZ->PAA_BTZ_State

Figure 3: Logical comparison of different classes of Cav1.2 chemical probes.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Cav1.2 Currents

This protocol is designed for recording Cav1.2 currents from HEK293 cells stably expressing the channel.

Materials:

  • Cell Line: HEK293 cells stably expressing human Cav1.2 (α1C), β2, and α2δ subunits.

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

  • Patch Pipettes: Borosilicate glass, 2-4 MΩ resistance.

  • Electrophysiology Rig: Amplifier (e.g., Axopatch 200B), digitizer (e.g., Digidata 1550), and data acquisition software (e.g., pCLAMP).

Procedure:

  • Cell Plating: Plate HEK293-Cav1.2 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Filling: Fill a patch pipette with the internal solution and mount it on the headstage.

  • Cell Approach and Sealing: Under microscopic view, approach a single, healthy cell with the pipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit Cav1.2 currents and establish a stable baseline.

  • Compound Application: Perfuse the recording chamber with the external solution containing the chemical probe at the desired concentration.

  • Recording with Compound: Once the current reaches a new steady state, apply the same voltage protocol to record the inhibited current.

  • Washout: Perfuse the chamber with the control external solution to wash out the compound and observe any recovery of the current.

  • Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition. For dose-response analysis, repeat steps 6-7 with increasing concentrations of the probe.

Calcium Imaging Assay Using Fluo-4 AM

This protocol describes a method to measure changes in intracellular calcium in response to Cav1.2 activation and its modulation by chemical probes.

Materials:

  • Cell Line: HEK293 cells expressing Cav1.2.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Depolarization Solution: HBSS with a high concentration of KCl (e.g., 90 mM) to depolarize the cells.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.

Procedure:

  • Cell Plating: Seed HEK293-Cav1.2 cells in a 96-well plate at an appropriate density and grow overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by diluting the stock solution in loading buffer to a final concentration of 2-5 µM.

    • Remove the culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with loading buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few cycles.

  • Compound Addition: Add the chemical probe at various concentrations to the respective wells. Incubate for a period determined by the probe's kinetics.

  • Stimulation and Measurement: Add the high KCl depolarization solution to all wells to activate Cav1.2 channels and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the response to the control (vehicle-treated) wells.

    • Plot the normalized response against the probe concentration to generate a dose-response curve and determine the IC₅₀.

Conclusion

The choice of a chemical probe for studying Cav1.2 function depends critically on the specific research question. For studies requiring high selectivity to distinguish between Cav1.2 and Cav1.3 isoforms, the peptide toxin calciseptine is an excellent choice[2][3]. For potent, L-type selective inhibition, dihydropyridines like isradipine and nifedipine are well-characterized and widely used. Their state-dependent mechanism of action, favoring the inactivated state, makes them particularly effective in depolarized cells[4][8]. Phenylalkylamines and benzothiazepines , such as verapamil and diltiazem, are generally less potent and selective but exhibit a use-dependent block, which can be advantageous for studying channels in rapidly firing cells[9].

By providing a framework of quantitative data, detailed protocols, and conceptual diagrams, this guide aims to equip researchers with the necessary information to select and utilize the most appropriate chemical tools for their investigations into the multifaceted roles of the Cav1.2 channel.

References

Independent Validation of TD-165's Mechanism of Action: A Comparative Guide to Cereblon Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TD-165, a Proteolysis Targeting Chimera (PROTAC), with alternative Cereblon (CRBN) modulators. The information presented is supported by experimental data from independent studies, offering a comprehensive overview of their mechanisms of action, efficacy, and experimental validation.

Introduction to Cereblon Modulation

Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Modulation of CRBN activity has emerged as a promising therapeutic strategy, particularly in oncology. Two primary classes of molecules target CRBN: immunomodulatory drugs (IMiDs) and PROTACs.

  • Immunomodulatory Drugs (IMiDs): Molecules like thalidomide, lenalidomide, and pomalidomide act as "molecular glues." They bind to CRBN and induce a conformational change that leads to the recruitment and subsequent ubiquitination and degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[1][2][3]

  • PROTACs: These are heterobifunctional molecules with two distinct domains connected by a linker. One domain binds to the target protein, and the other recruits an E3 ligase. In the case of CRBN-targeting PROTACs, they can either use CRBN to degrade a different protein of interest or, as with this compound, target CRBN itself for degradation by recruiting another E3 ligase.

This compound: A PROTAC-based Cereblon Degrader

This compound is a hetero-bifunctional PROTAC designed to induce the degradation of CRBN. It achieves this by simultaneously binding to CRBN and the Von Hippel-Landau (VHL) E3 ubiquitin ligase. This proximity induces the VHL-mediated ubiquitination and subsequent proteasomal degradation of CRBN.[4][5][6][7][8]

Comparative Analysis of CRBN Modulators

This section compares the in vitro performance of this compound with other CRBN degraders and the IMiD pomalidomide. The data is compiled from independent studies to ensure objectivity.

Quantitative Performance of CRBN Degraders

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and other reported CRBN-targeting PROTACs. A lower DC50 value indicates higher potency.

Compound NameTypeE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)Reference
This compound Hetero-PROTACVHLCRBNHEK293T20.499.6[5][7][8][9]
CRBN-6-5-5-VHL Hetero-PROTACVHLCRBNMM1S1.5~100[10][11][12][13]
ZXH-4-130 Hetero-PROTACVHLCRBNMM1.S~10 (induces ~80% degradation)>80[4][6][14][15][16]
St-15a Homo-PROTACCRBNCRBNMM1.SLess potent than hetero-PROTACsNot specified[17]
Mechanistic Comparison: this compound vs. Pomalidomide

The fundamental difference in the mechanism of action between this compound and pomalidomide lies in their effect on the cellular proteome.

  • This compound: Leads to the direct degradation of the CRBN protein. This can be beneficial in contexts where CRBN itself is a therapeutic target or to prevent the effects of IMiDs.

  • Pomalidomide: Acts as a molecular glue, leaving CRBN intact but inducing the degradation of specific neosubstrates like IKZF1 and IKZF3.[1][2][3] This targeted degradation of transcription factors is the basis for its therapeutic efficacy in multiple myeloma.

Pre-treatment with this compound has been shown to reduce the anti-proliferative effects of pomalidomide in IMiD-sensitive cell lines, confirming that the degradation of CRBN by this compound effectively abrogates the mechanism of action of pomalidomide.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound and its comparators.

Western Blotting for Protein Degradation

This is the most common method to assess the degradation of a target protein.

1. Cell Lysis:

  • Treat cells with the desired concentration of the degrader for the specified time.
  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).
  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CRBN) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Wash the membrane again with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein by the recruited E3 ligase.

1. Reaction Setup:

  • Combine the following components in a reaction buffer:
  • Recombinant E1 activating enzyme
  • Recombinant E2 conjugating enzyme (e.g., UbcH5b)
  • Recombinant E3 ligase complex (e.g., VHL-Elongin B/C)
  • Recombinant target protein (e.g., CRBN)
  • PROTAC of interest (e.g., this compound)
  • ATP
  • Biotinylated ubiquitin

2. Incubation:

  • Incubate the reaction mixture at 37°C to allow for the ubiquitination reaction to proceed.

3. Detection (AlphaLISA format):

  • Add AlphaLISA acceptor beads conjugated to an antibody that recognizes a tag on the target protein (e.g., anti-GST for a GST-tagged CRBN).
  • Add AlphaLISA donor beads conjugated to streptavidin, which will bind to the biotinylated ubiquitin.
  • If the target protein is ubiquitinated, the donor and acceptor beads are brought into close proximity.
  • Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal that can be measured on a plate reader. The intensity of the signal is proportional to the extent of ubiquitination.[18]

Visualizations

Signaling Pathway of this compound Action

TD165_Mechanism cluster_ternary Ternary Complex Formation TD165 This compound VHL VHL E3 Ligase TD165->VHL binds CRBN CRBN TD165->CRBN binds VHL->CRBN Ubiquitination Proteasome 26S Proteasome CRBN->Proteasome Degradation DegradedCRBN Degraded CRBN (Fragments) Proteasome->DegradedCRBN Ub Ubiquitin

Caption: Mechanism of this compound induced CRBN degradation.

Experimental Workflow for Western Blot Analysisdot

WesternBlot_Workflow start Cell Treatment with Degrader lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CRBN, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

References

Safety Operating Guide

Proper Disposal Procedures for TD-165: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe handling and disposal of TD-165, ensuring the protection of laboratory personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a PROTAC-based cereblon (CRBN) degrader used in scientific research.[1][2][3][4] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Hazard Identification

This compound presents specific hazards that require immediate attention and appropriate handling. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[5]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[5]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[5]

Emergency Procedures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]

  • In Case of Spill: Collect spillage to prevent environmental release.[5]

A summary of the key safety information is provided in the table below.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Oral Toxicity (Category 4)GHS07WarningH302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1)GHS09WarningH400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity (Category 1)GHS09WarningH410: Very toxic to aquatic life with long lasting effectsP501: Dispose of contents/ container to an approved waste disposal plant.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in the laboratory workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

Experimental Protocol: Decontamination of Glassware

  • Initial Rinse: Triple rinse all glassware that has come into contact with this compound with a suitable solvent, such as DMSO followed by ethanol, to remove all residues.

  • Solvent Collection: Collect the solvent rinsate in a designated hazardous waste container labeled "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste" as appropriate.

  • Aqueous Wash: Wash the triple-rinsed glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry completely before reuse or disposal in a regular laboratory glass waste container.

Waste Disposal Workflow Diagram

Caption: Workflow for the safe disposal of this compound waste.

Waste Segregation and Storage

Proper segregation and storage of this compound waste are essential to prevent accidental mixing of incompatible chemicals and to ensure safe handling.

Waste StreamContainer TypeLabeling RequirementsStorage Location
Solid Waste (Contaminated PPE, weigh paper)Lined, sealed container compatible with chemical waste"Hazardous Waste," "this compound Solid Waste," full chemical name, dateDesignated Satellite Accumulation Area (SAA) away from general lab traffic
Liquid Waste (Unused solutions, solvent rinsate)Leak-proof, screw-cap container compatible with the solvent"Hazardous Waste," "this compound Liquid Waste," full chemical name, solvent, approximate concentration, dateSecondary containment within the SAA
Sharps (Contaminated needles, serological pipettes)Puncture-resistant sharps container"Hazardous Waste," "Sharps," "this compound Contamination"SAA, easily accessible for use but secure from accidental contact

Logical Diagram for Waste Segregation

TD165_Waste_Segregation cluster_waste_generation Waste Generation Point cluster_waste_streams Waste Segregation cluster_containers Designated Containers This compound Experiment This compound Experiment Solid Waste Solid Waste This compound Experiment->Solid Waste Liquid Waste Liquid Waste This compound Experiment->Liquid Waste Sharps Waste Sharps Waste This compound Experiment->Sharps Waste Labeled Solid Waste Bin Labeled Solid Waste Bin Solid Waste->Labeled Solid Waste Bin Labeled Liquid Waste Bottle Labeled Liquid Waste Bottle Liquid Waste->Labeled Liquid Waste Bottle Sharps Container Sharps Container Sharps Waste->Sharps Container

References

Essential Safety and Handling Protocols for TD-165

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the proper handling and disposal of TD-165, a substance classified with acute oral toxicity and as a hazard to the aquatic environment.[1] Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing
Respiratory Suitable respirator

Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Avoid inhalation of dust and aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Thoroughly wash hands and any exposed skin after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is crucial.

First Aid:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. An eye-wash station should be readily accessible.[1]

Spills and Environmental Precautions:

  • Collect any spillage to prevent environmental release.[1]

  • Keep the product away from drains, water courses, and soil.[1]

Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to final disposal.

TD165_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C D Handle this compound C->D E Decontaminate Work Area D->E F Doff Personal Protective Equipment (PPE) E->F G Wash Hands Thoroughly F->G H Dispose of Waste in Accordance with Regulations G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.